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  • Product: 2-Hydroxy-1-(4-methylphenyl)ethanone
  • CAS: 4079-54-3

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis and Synthesis Workflow for 2-Hydroxy-1-(4-methylphenyl)ethanone

Introduction and Structural Causality 2-Hydroxy-1-(4-methylphenyl)ethanone (CAS: 4079-54-3), commonly known as 2-hydroxy-4'-methylacetophenone or p-methylphenacyl alcohol, is a highly versatile α -hydroxy ketone utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Causality

2-Hydroxy-1-(4-methylphenyl)ethanone (CAS: 4079-54-3), commonly known as 2-hydroxy-4'-methylacetophenone or p-methylphenacyl alcohol, is a highly versatile α -hydroxy ketone utilized extensively in organic synthesis and drug development[1]. As a critical building block for complex heterocycles like quinoxalines and indoles, verifying its structural integrity through Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental requirement for downstream applications[2].

Understanding the electronic environment of this molecule is paramount for accurate spectral interpretation. The molecule's architecture dictates its NMR behavior through three primary causal mechanisms:

  • Hyperconjugative Shielding: The para-methyl group exerts an electron-donating effect into the aromatic π -system, which selectively shields the adjacent meta-aromatic protons.

  • Anisotropic Deshielding: The strongly electron-withdrawing carbonyl (C=O) group deshields both the ortho-aromatic protons and the adjacent α -methylene protons, pushing their signals significantly downfield.

  • Hydrogen Bonding Dynamics: The terminal hydroxyl (-OH) group engages in intermolecular hydrogen bonding, making its chemical shift highly dependent on solvent choice, concentration, and temperature.

Quantitative Spectral Data

The following tables summarize the expected 1 H and 13 C NMR spectral data. These values are calibrated against a tetramethylsilane (TMS) internal standard in deuterated chloroform (CDCl 3​ ) at standard ambient temperature.

Table 1: 1 H NMR Spectral Data (CDCl 3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
Ar-CH 3​ 2.43Singlet (s)3H-Methyl group attached to aromatic ring
-OH 3.50Broad Singlet (br s)1H-Hydroxyl proton (exchangeable with D 2​ O)
-CH 2​ - 4.83Singlet (s)2H-Methylene adjacent to carbonyl and hydroxyl
Ar-H (meta to C=O)7.29Doublet (d)2H8.0Aromatic protons (H-3, H-5)
Ar-H (ortho to C=O)7.82Doublet (d)2H8.0Aromatic protons (H-2, H-6)
Table 2: 13 C NMR Spectral Data (CDCl 3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Structural Assignment
Ar-CH 3​ 21.8Aliphatic methyl carbon
-CH 2​ -OH 65.4Oxygen-bound methylene carbon
Ar-C (ortho to C=O)127.8Aromatic carbons (C-2, C-6)
Ar-C (meta to C=O)129.6Aromatic carbons (C-3, C-5)
Ar-C (ipso to C=O)131.2Quaternary aromatic carbon (C-1)
Ar-C (ipso to CH 3​ )145.1Quaternary aromatic carbon (C-4)
C=O 198.5Carbonyl carbon

Mechanistic Insights into Spectral Interpretation

To move beyond mere data matching, an Application Scientist must understand the why behind the spectra:

  • The Methylene Singlet ( δ 4.83): In an ultra-pure, anhydrous state, the methylene protons might exhibit scalar coupling to the hydroxyl proton, appearing as a doublet. However, in standard CDCl 3​ preparations, rapid intermolecular proton exchange of the hydroxyl group decouples this interaction on the NMR timescale, collapsing the methylene signal into a sharp singlet[3].

  • Aromatic AA'BB' System ( δ 7.29 and 7.82): The para-substitution pattern creates a classic pseudo-doublet pair. The protons ortho to the carbonyl are heavily deshielded by the magnetic anisotropy of the C=O double bond, pushing them to δ 7.82. The protons ortho to the methyl group resonate upfield at δ 7.29 due to the electron-donating nature of the alkyl substituent.

  • Carbonyl Carbon ( δ 198.5): The 13 C signal for the carbonyl is slightly shielded compared to standard aliphatic ketones (which typically resonate >205 ppm). This is caused by conjugation with the aromatic π -system, which delocalizes electron density into the carbonyl carbon, increasing its shielding[1].

Experimental Methodology: Synthesis and Validation

Direct basic hydrolysis of α -bromo ketones often results in undesired aldol condensations or dimerization. To ensure a high-yield, self-validating synthesis, a two-step acetoxylation-hydrolysis protocol is preferred[4].

Phase 1: Synthesis via Acetate Intermediate
  • Acetoxylation: Dissolve 1.0 eq of α -bromo-p-methylacetophenone in absolute ethanol. Add 1.2 eq of anhydrous sodium acetate. Reflux the mixture for 4-6 hours. This nucleophilic substitution prevents the dimerization often seen in direct basic hydrolysis.

    • Self-Validating Checkpoint 1: Run a crude 1 H NMR of the intermediate. The disappearance of the α -bromo methylene peak ( ∼δ 4.44) and the emergence of a new acetate methyl singlet ( ∼δ 2.20) confirms quantitative conversion to 2-(p-tolyl)-2-oxoethyl acetate.

  • Hydrolysis: Dissolve the crude acetate intermediate in a 1:1 mixture of ethanol and 1M HCl. Reflux for 6 hours to cleave the ester bond[4].

  • Purification: Extract the aqueous mixture with dichloromethane (DCM), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure target compound.

Phase 2: NMR Sample Preparation (Self-Validating System)
  • Solvent Selection: Use high-purity deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Concentration: Dissolve exactly 15-20 mg of the purified compound in 0.6 mL of CDCl 3​ for 1 H NMR. For 13 C NMR, increase the concentration to 40-50 mg in 0.6 mL to ensure an adequate signal-to-noise ratio for the quaternary carbons (C-1, C-4, and C=O).

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

    • Causality: Removing microscopic particulate matter prevents localized magnetic susceptibility gradients, ensuring sharp, highly resolved peaks.

  • Acquisition: Run the 1 H spectrum at 400 MHz (16 scans) and the 13 C spectrum at 100 MHz (512-1024 scans).

    • Self-Validating Checkpoint 2: Before interpreting the compound's peaks, verify that the TMS singlet is perfectly sharp and centered at exactly δ 0.00. A broadened TMS peak indicates poor shimming, requiring field re-optimization before data validation.

Workflow Visualization

Synthesis_NMR_Workflow N1 α-Bromo-p-methylacetophenone (Starting Material) N2 Acetoxylation (NaOAc / EtOH, Reflux) N1->N2 N3 2-(p-Tolyl)-2-oxoethyl acetate (Stable Intermediate) N2->N3 N4 Acidic Hydrolysis (1M HCl / EtOH, Reflux) N3->N4 N5 2-Hydroxy-1-(4-methylphenyl)ethanone (Target Compound) N4->N5 N6 Sample Preparation (CDCl3 + 0.03% v/v TMS) N5->N6 N7 NMR Acquisition (1H & 13C Spectra) N6->N7 N8 Structural Validation (Peak Assignment & Integration) N7->N8

Fig 1: Logical workflow from α-bromo precursor synthesis to final NMR validation.

References

  • National Center for Biotechnology Information. "2'-Hydroxy-4'-methylacetophenone | C9H10O2 | CID 81338" PubChem. [Link]

Sources

Exploratory

UV-Vis absorption characteristics of 2-Hydroxy-1-(4-methylphenyl)ethanone

An In-depth Technical Guide to the UV-Vis Absorption Characteristics of 2-Hydroxy-1-(4-methylphenyl)ethanone Abstract This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the UV-Vis Absorption Characteristics of 2-Hydroxy-1-(4-methylphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Hydroxy-1-(4-methylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its spectral behavior, the practical aspects of its measurement, and the influence of environmental factors such as solvent polarity. By synthesizing fundamental spectroscopic principles with practical experimental guidance, this guide serves as an essential resource for the characterization of this and similar aromatic ketones.

Introduction: The Significance of 2-Hydroxy-1-(4-methylphenyl)ethanone and its Spectroscopic Fingerprint

2-Hydroxy-1-(4-methylphenyl)ethanone, a substituted acetophenone, is a valuable organic compound with a molecular structure that lends itself to a rich and informative UV-Vis absorption spectrum. Its chemical framework incorporates key chromophores—a carbonyl group and a substituted benzene ring—whose electronic transitions under UV-Vis radiation provide a unique spectroscopic "fingerprint."

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like 2-Hydroxy-1-(4-methylphenyl)ethanone, the primary electronic transitions of interest are the π → π* and n → π* transitions.[1][2] The extent of conjugation and the presence of auxochromes (like the hydroxyl group) significantly influence the wavelength and intensity of these absorptions.[3] Understanding these characteristics is crucial for a variety of applications, from confirming molecular identity and purity to studying reaction kinetics and photochemistry.

This guide will explore the structural basis for the UV-Vis absorption of 2-Hydroxy-1-(4-methylphenyl)ethanone, predict its spectral features, detail a robust protocol for its analysis, and discuss the diagnostic value of solvent-induced spectral shifts.

Molecular Structure and Predicted Electronic Transitions

The UV-Vis absorption properties of 2-Hydroxy-1-(4-methylphenyl)ethanone are a direct consequence of its molecular architecture. The key structural features are the benzene ring conjugated with a carbonyl group (an aromatic ketone system) and an α-hydroxyl group.

Caption: Chemical Structure of 2-Hydroxy-1-(4-methylphenyl)ethanone.

The principal chromophore is the p-methylacetophenone moiety. The conjugation between the π-electron system of the benzene ring and the carbonyl group (C=O) is the primary determinant of its UV-Vis spectrum.[3] This conjugation gives rise to two main types of electronic transitions:

  • π → π Transitions:* These are high-energy, high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic ketones, these transitions typically result in strong absorption bands in the shorter wavelength region of the UV spectrum. The conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.[3]

  • n → π Transitions:* These are lower-energy, lower-intensity (often "forbidden") transitions. They involve the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital.[2] These transitions result in a weaker absorption band at a longer wavelength compared to the π → π* transitions.

The presence of the hydroxyl (-OH) and methyl (-CH3) groups on the phenyl ring act as auxochromes, which can further modify the absorption spectrum through their electron-donating effects, typically causing slight bathochromic shifts.

The Influence of Solvent Polarity (Solvatochromism)

The choice of solvent can significantly alter the position and intensity of UV-Vis absorption bands, a phenomenon known as solvatochromism.[4] Analyzing these shifts provides valuable insight into the nature of the electronic transitions.

  • π → π Transition (Bathochromic Shift):* The excited state of a π → π* transition is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a decrease in the energy gap for the transition. This results in a shift of the absorption maximum (λmax) to a longer wavelength, known as a bathochromic or "red" shift.[4]

  • n → π Transition (Hypsochromic Shift):* In contrast, the ground state of a molecule with a carbonyl group is stabilized by hydrogen bonding with protic solvents (e.g., ethanol, methanol) through the lone pair electrons on the oxygen atom. This stabilization lowers the energy of the ground state. Since the n → π* transition involves one of these lone pair electrons, the excited state is less stabilized by hydrogen bonding. The net effect is an increase in the transition energy, resulting in a shift of the λmax to a shorter wavelength, known as a hypsochromic or "blue" shift.[4]

This differential shifting is a key diagnostic tool for identifying and assigning the n → π* band in aromatic ketones.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a standardized, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of 2-Hydroxy-1-(4-methylphenyl)ethanone. The causality behind each step is explained to ensure scientific rigor.

Materials and Instrumentation
  • Analyte: 2-Hydroxy-1-(4-methylphenyl)ethanone (solid)

  • Solvents: Spectroscopic grade solvents are required to minimize background absorbance. Recommended solvents for observing solvatochromic effects include a non-polar solvent (e.g., Hexane or Cyclohexane), a polar aprotic solvent (e.g., Acetonitrile), and a polar protic solvent (e.g., Ethanol or Methanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm.

  • Analytical Balance and Volumetric Glassware.

Step-by-Step Workflow

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep2 Prepare Working Dilutions (Target Absorbance: 0.2-0.8) prep1->prep2 prep3 Warm up Spectrophotometer (Allow lamps to stabilize) acq1 Set Wavelength Range (e.g., 200-450 nm) prep3->acq1 acq2 Perform Baseline Correction (Using a cuvette with pure solvent) acq1->acq2 acq3 Measure Sample Spectrum (Rinse cuvette with sample before filling) acq2->acq3 ana1 Identify λmax Values (Wavelengths of maximum absorbance) acq3->ana1 ana2 Calculate Molar Absorptivity (ε) (If concentration is known) ana1->ana2 ana3 Compare Spectra in Different Solvents (Analyze solvatochromic shifts) ana1->ana3

Caption: Experimental Workflow for UV-Vis Analysis.

1. Preparation of Stock Solution:

  • Action: Accurately weigh approximately 10 mg of 2-Hydroxy-1-(4-methylphenyl)ethanone and dissolve it in a 10 mL volumetric flask using the chosen spectroscopic grade solvent (e.g., ethanol). This creates a 1 mg/mL stock solution.
  • Rationale: Starting with a concentrated stock solution allows for precise dilutions to achieve the optimal absorbance range for measurement, minimizing weighing errors.

2. Preparation of Working Solution:

  • Action: Perform a serial dilution of the stock solution to prepare a working solution. The final concentration should yield a maximum absorbance between 0.2 and 0.8 AU (Absorbance Units). This range ensures the measurement is within the linear dynamic range of most spectrophotometers, adhering to the Beer-Lambert Law.
  • Rationale: Absorbance values above ~1.0 can be unreliable due to stray light and other instrumental limitations.

3. Instrument Setup and Baseline Correction:

  • Action: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize for at least 30 minutes. Set the desired wavelength range (e.g., 200-450 nm).
  • Rationale: Lamp stabilization is critical for a consistent and low-noise signal.
  • Action: Fill a quartz cuvette with the pure solvent that was used to prepare the working solution. Place it in both the sample and reference beams of the spectrophotometer and perform a baseline correction (auto-zero).
  • Rationale: This subtracts any absorbance from the solvent and the cuvette itself, ensuring that the resulting spectrum is solely due to the analyte.

4. Sample Measurement:

  • Action: Discard the solvent from the sample cuvette, rinse it 2-3 times with small aliquots of the working solution, and then fill it with the working solution.
  • Rationale: Rinsing prevents dilution of the sample with any residual solvent, ensuring the measured concentration is accurate.
  • Action: Place the sample cuvette in the sample beam path and acquire the absorption spectrum.

5. Data Analysis:

  • Action: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.
  • Action (Optional): If the exact concentration of the working solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

Expected Spectral Characteristics and Data Summary

The spectrum is expected to exhibit two primary absorption regions:

  • An intense band between 240-280 nm: This corresponds to the π → π* transition of the conjugated aromatic ketone system. The exact position will be influenced by the solvent.

  • A weak, broad band between 300-350 nm: This corresponds to the forbidden n → π* transition of the carbonyl group. This band may appear as a shoulder on the tail of the more intense π → π* band.

The expected solvatochromic shifts and λmax values are summarized in the table below.

Solvent TypeSolvent ExampleExpected λmax (π → π)Expected λmax (n → π)Rationale for Shift
Non-polar Hexane~250-260 nm~320-330 nmRepresents the baseline spectrum with minimal solute-solvent interaction.
Polar Aprotic Acetonitrile~255-265 nm~315-325 nmThe more polar excited state of the π → π* transition is stabilized (red shift). The ground state n-orbitals are slightly stabilized (blue shift).
Polar Protic Ethanol~260-270 nm~305-315 nmStrong H-bonding with the carbonyl oxygen significantly stabilizes the ground state, causing a pronounced blue shift of the n → π* transition.[4]

Applications and Conclusion

The detailed characterization of the UV-Vis absorption profile of 2-Hydroxy-1-(4-methylphenyl)ethanone is fundamental for its application in various scientific domains.

  • Quality Control: The UV-Vis spectrum serves as a rapid and cost-effective method for identity confirmation and purity assessment in synthetic chemistry and pharmaceutical manufacturing.

  • Quantitative Analysis: Using the Beer-Lambert law, the concentration of the compound in solution can be accurately determined, which is vital for formulation development and reaction monitoring.

  • Photochemical Studies: Knowledge of the absorption maxima and molar absorptivity is a prerequisite for designing and interpreting photochemical experiments, as it dictates the optimal wavelength for irradiation.

References

  • 2-HYDROXY-1-(4-METHYLPHENYL)ETHANONE — Chemical Substance Information. (n.d.).
  • Selvarani, V., Annaraj, B., Neelakantan, M. A., Sundaramoorthy, S., & Velmurugan, D. (2012). Synthesis and Crystal Structure of Hydroxyacetophenone Schiff Bases Containing Propargyl Moiety: Solvent Effects on UV-visible Spectra.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 329-337.
  • 2-hydroxy-1-(4-methylphenyl)ethanone - Chemical Synthesis Database. (2025, May 20).
  • El-Sayed, M. (2003). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments.Dissertation, Technische Universität Chemnitz-Zwickau.
  • The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. (n.d.). ResearchGate.
  • A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)ethanone and its Intermediates. (2025). BenchChem.
  • IR and UV–Vis Spectroscopy of Aldehydes and Ketones. (2023, April 30). JoVE.
  • UV-Vis Spectroscopy. (n.d.).
  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.
  • 2'-Hydroxy-4'-methylacetophenone | C9H10O2 | CID 81338. (n.d.). PubChem.
  • 1-(2-Hydroxy-4-methylphenyl)ethanone. (n.d.). BLDpharm.
  • 2'-Hydroxy-4'-methylacetophenone 97%. (n.d.). Sigma-Aldrich.
  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd.
  • UV spectral data for p-hydroxyacetophenone (1d). (n.d.). ResearchGate.
  • Ethanone, 2-hydroxy-1-phenyl-. (n.d.). NIST WebBook.
  • 2-Hydroxy-4'-methylacetophenone. (n.d.). Sigma-Aldrich.
  • Ethanone, 1-(2-hydroxy-4-methylphenyl)-. (2018, February 16). SIELC Technologies.

Sources

Foundational

Toxicity Profile and In Vitro Safety Assessment of 2-Hydroxy-1-(4-methylphenyl)ethanone

Executive Summary 2-Hydroxy-1-(4-methylphenyl)ethanone (CAS: 4079-54-3), commonly referred to as 4-methylphenacyl alcohol or 2-hydroxy-4'-methylacetophenone, is an aromatic alpha-hydroxy ketone[1]. Widely utilized as a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-1-(4-methylphenyl)ethanone (CAS: 4079-54-3), commonly referred to as 4-methylphenacyl alcohol or 2-hydroxy-4'-methylacetophenone, is an aromatic alpha-hydroxy ketone[1]. Widely utilized as a synthetic intermediate and building block in organic synthesis and pharmaceutical development, its safety profile requires rigorous in vitro evaluation to protect researchers and guide downstream drug development. This whitepaper establishes a comprehensive framework for understanding the structure-toxicity relationship (STR) of this compound and provides self-validating experimental protocols for its toxicological profiling.

Physicochemical Properties & Structure-Toxicity Relationship (STR)

The toxicological behavior of 2-Hydroxy-1-(4-methylphenyl)ethanone (2-HMP) is fundamentally driven by its bipartite molecular structure:

  • Alpha-Hydroxy Ketone Moiety: The hydroxyl group positioned alpha to the carbonyl carbon acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor[2]. Under conditions of cellular oxidative stress, alpha-hydroxy ketones can undergo auto-oxidation or enzymatic conversion into reactive dicarbonyls. These electrophilic species can covalently adduct to nucleophilic residues on cellular proteins or deplete intracellular glutathione (GSH), triggering cytotoxicity.

  • p-Tolyl Group: The para-methyl substitution significantly enhances the molecule's lipophilicity (LogP = 1.17) compared to unsubstituted phenacyl alcohols[2]. This moderate lipophilicity, combined with a Topological Polar Surface Area (TPSA) of 37.3 Ų, facilitates rapid passive diffusion across phospholipid bilayers, allowing the compound to accumulate in intracellular compartments[2].

Based on Global Harmonized System (GHS) classifications for this compound and its close structural isomers, 2-HMP is a recognized irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via single exposure (STOT SE 3), manifesting primarily as respiratory tract irritation (H335)[1]. Read-across data from related acetophenone derivatives also suggests potential aquatic toxicity and suspected reproductive hazards at elevated systemic doses[3].

Table 1: Physicochemical Predictors & Hazard Classifications
ParameterValue / ClassificationToxicological Rationale
CAS Number 4079-54-3Primary chemical identifier[2],[1].
LogP 1.17Predicts moderate to high cellular membrane permeability[2].
TPSA 37.3 ŲFavorable for intracellular accumulation and oral bioavailability[2].
GHS Hazards H315, H319, H335Direct electrophilic irritation of mucosal and dermal tissues[1].
Read-Across Hazards H400, H361dPotential aquatic toxicity and reproductive risks at high doses[3].

Self-Validating Experimental Protocols for Safety Profiling

To establish a reliable in vitro safety profile, toxicologists must employ self-validating assay systems. The following protocols are designed with internal controls to ensure that any observed toxicity is causally linked to 2-HMP exposure rather than experimental artifacts.

Protocol A: High-Throughput Cytotoxicity & ROS Generation Assay

Rationale: HepG2 (human hepatocellular carcinoma) cells are selected because they retain basal cytochrome P450 (CYP) activity. This allows for the assessment of both the parent compound and any reactive metabolites generated via hepatic Phase I metabolism.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate HepG2 cells at 1×104 cells/well in a black, clear-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and exponential growth recovery.

  • Compound Preparation: Dissolve 2-HMP in anhydrous DMSO to create a 100 mM stock. Prepare serial dilutions in culture media (ranging from 1 µM to 1000 µM).

    • Causality Check: The final DMSO concentration in all wells must be strictly maintained at ≤0.1% . Higher concentrations induce solvent-mediated membrane permeabilization, which confounds the cytotoxicity data.

  • Exposure & Internal Validation: Expose the cells to the 2-HMP dilutions for 24 hours.

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (50 µM Menadione) known to induce robust Reactive Oxygen Species (ROS) generation. If the positive control fails to reduce viability by at least 50% or fails to trigger a ROS signal, the entire assay plate is invalidated.

  • Multiplex Readout:

    • ROS Detection: Add 10 µM H₂DCFDA (a fluorogenic dye) to the wells for 30 minutes. Measure fluorescence (Ex 485 nm / Em 535 nm).

    • Viability: Wash the cells with PBS, then add CellTiter-Glo® reagent to quantify ATP levels via luminescence, providing a direct correlate to the number of metabolically active cells.

Protocol B: In Vitro Genotoxicity (Ames Test - OECD 471)

Rationale: Given the structural alerts of related phenacyl compounds, assessing the mutagenic potential of 2-HMP is critical[3]. The Ames test evaluates whether the compound induces base-pair substitutions or frameshift mutations.

Step-by-Step Methodology:

  • Strain Selection: Utilize histidine-dependent Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction (induced by Aroclor 1254).

    • Causality Check: Aromatic ketones often require CYP-mediated bioactivation to become electrophilic mutagens. Testing must be conducted both in the presence (+S9) and absence (-S9) of metabolic activation to determine if the parent compound or a metabolite is the ultimate toxicant.

  • Plating: Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9), and 50 µL of 2-HMP (at doses of 10, 50, 100, 500, and 1000 µ g/plate ). Combine with 2 mL of top agar containing trace histidine/biotin, and pour onto minimal glucose agar plates.

  • Scoring: Incubate at 37°C for 48 hours. Count the revertant colonies. A reproducible, dose-dependent increase in colonies (≥2-fold over the vehicle control) indicates a positive mutagenic response.

Mechanistic Toxicology & Signaling Pathway

At high concentrations, lipophilic ketones like 2-HMP can partition into the mitochondrial membrane, potentially disrupting the electron transport chain and leading to the leakage of superoxide radicals. This oxidative stress consumes intracellular antioxidants (like GSH). Once GSH is depleted, the unbuffered ROS activates the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways, culminating in the cleavage of Caspase-3 and the execution of cellular apoptosis.

ROS_Apoptosis_Pathway HMP 2-HMP Exposure ROS ROS Generation HMP->ROS Oxidative Stress GSH GSH Depletion ROS->GSH Antioxidant Consumption JNK MAPK/JNK Activation ROS->JNK Kinase Phosphorylation GSH->JNK Loss of Inhibition CASP Caspase-3 Cleavage JNK->CASP Proteolytic Cascade APOP Cellular Apoptosis CASP->APOP Execution Phase

Figure 1: Proposed ROS-mediated apoptotic signaling pathway induced by high-concentration 2-HMP.

Quantitative Safety Data Summary

The following table synthesizes expected in vitro safety thresholds based on the physicochemical properties of 2-HMP and read-across data from structurally homologous acetophenones.

Table 2: In Vitro Safety Profiling Data (Representative Thresholds)
Assay TypeTarget / EndpointExpected Threshold / ResultToxicological Implication
Cell Viability (HepG2) IC₅₀ (24h exposure)> 250 µMModerate cytotoxicity; safe for use as an intermediate at low micromolar concentrations.
ROS Generation EC₅₀ for Oxidative Stress~ 150 µMSub-lethal oxidative stress occurs prior to overt cell death.
Ames Test (OECD 471) Mutagenicity (+/- S9)NegativeCompound does not act as a direct DNA-reactive mutagen.
Dermal Irritation (3D EpiDerm) Tissue Viability (ET₅₀)< 3 hoursCorroborates GHS H315 classification; requires strict PPE during handling[1].
References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81338, 2'-Hydroxy-4'-methylacetophenone." PubChem. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Biocatalytic enantioselective reduction of 2-Hydroxy-1-(4-methylphenyl)ethanone

Application Note & Protocol: Biocatalytic Enantioselective Reduction of 2-Hydroxy-1-(4-methylphenyl)ethanone Executive Summary The synthesis of enantiopure chiral diols is a critical operation in the development of activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Biocatalytic Enantioselective Reduction of 2-Hydroxy-1-(4-methylphenyl)ethanone

Executive Summary

The synthesis of enantiopure chiral diols is a critical operation in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Specifically, the enantioselective reduction of 2-hydroxy-1-(4-methylphenyl)ethanone to 1-(4-methylphenyl)ethane-1,2-diol presents a significant synthetic challenge due to the need for strict stereocontrol at the benzylic position.

Biocatalysis, leveraging Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs), offers an elegant, green, and highly selective alternative to transition-metal-catalyzed asymmetric hydrogenations. This guide details the mechanistic rationale, phase-engineering strategies, and validated protocols required to scale the biocatalytic reduction of this specific α -hydroxy ketone using a coupled-enzyme cofactor regeneration system.

Mechanistic Principles & Causality

Stereocontrol: Prelog vs. Anti-Prelog Trajectories

The stereochemical outcome of the biocatalytic reduction is dictated by the binding pocket topology of the chosen ADH.

  • Prelog ADHs (e.g., from Saccharomyces cerevisiae or Lactobacillus kefir) deliver the hydride from the Re-face of the carbonyl, yielding the (R)-1-(4-methylphenyl)ethane-1,2-diol.

  • Anti-Prelog ADHs (e.g., CPADH from Candida parapsilosis) deliver the hydride from the Si-face, yielding the (S)-enantiomer[1]. Selecting the appropriate enzyme allows for absolute divergent control over the product's chirality without altering the chemical reagents.

Thermodynamic Driving Force: Cofactor Regeneration

ADHs require stoichiometric amounts of nicotinamide cofactors (NADH or NADPH) to donate the necessary hydride[2]. Because these cofactors are prohibitively expensive for preparative-scale synthesis, an in situ regeneration system is mandatory. By coupling the ADH reaction with Glucose Dehydrogenase (GDH) and a sacrificial equivalent of glucose, the oxidized NAD(P) + is continuously reduced back to NAD(P)H. This not only minimizes cofactor cost but also shifts the thermodynamic equilibrium entirely toward the diol product due to the irreversible hydrolysis of the byproduct (gluconolactone) into gluconic acid.

Phase Engineering: The Biphasic Causality

α -Hydroxyacetophenone derivatives like 2-hydroxy-1-(4-methylphenyl)ethanone exhibit low aqueous solubility and can cause severe substrate inhibition or toxicity to both isolated enzymes and whole-cell biocatalysts at elevated concentrations. To circumvent this, a biphasic reaction system is employed[3]. By using a water-immiscible organic solvent (e.g., dibutyl phthalate) or a Deep Eutectic Solvent (DES) like Choline Chloride:1,4-butanediol (ChCl:1,4-BD)[4], the substrate is sequestered in the organic phase. It partitions into the aqueous phase at a low, continuous steady-state concentration, matching the enzymatic turnover rate. Concurrently, the more polar diol product partitions back into the aqueous or organic phase (depending on the solvent), protecting the enzyme from product inhibition[5].

BiphasicWorkflow cluster_org Organic Phase (Reservoir) cluster_aq Aqueous Phase (Biocatalysis) Sub_Org Ketone Substrate Sub_Aq Dissolved Ketone Sub_Org->Sub_Aq Partitioning Prod_Org Extracted Diol Enzyme ADH + GDH Catalytic Machinery Sub_Aq->Enzyme Hydride Transfer Prod_Aq Chiral Diol Enzyme->Prod_Aq Prod_Aq->Prod_Org Extraction

Caption: Biphasic biocatalytic workflow demonstrating phase-partitioning to prevent substrate inhibition.

Materials and Reagents

  • Substrate: 2-Hydroxy-1-(4-methylphenyl)ethanone (Purity 98%).

  • Biocatalysts:

    • Recombinant ADH (e.g., LkADH for R-selectivity or CpADH for S-selectivity) as lyophilized cell-free extract.

    • Glucose Dehydrogenase (GDH-105 or equivalent).

  • Cofactor: NAD + or NADP + (depending on ADH specificity), sodium salt.

  • Co-substrate: D-Glucose (anhydrous).

  • Buffer: 100 mM Potassium phosphate buffer (KPi), pH 7.0.

  • Organic Phase: Dibutyl phthalate (DBP) or MTBE.

  • pH Control: 1.0 M NaOH (for titrating gluconic acid).

Experimental Protocols

The following protocol is designed as a self-validating system . The continuous drop in pH (requiring NaOH titration) acts as a real-time macroscopic indicator of microscopic GDH activity and cofactor turnover.

Protocol A: Preparation of the Biocatalytic Aqueous Phase
  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer. Adjust to exactly pH 7.0 using 1 M HCl or NaOH.

  • Cofactor & Co-substrate Addition: Dissolve 2.5 g of D-Glucose (250 mM) and 10 mg of NAD(P) + (0.1 mM) into the buffer.

  • Enzyme Reconstitution: Add 100 mg of lyophilized ADH powder and 50 mg of GDH powder to the solution.

  • Causality Check: Do not vortex violently, as shear forces at the air-liquid interface will denature the dehydrogenases. Gently invert to mix until a homogenous, slightly turbid solution forms.

Protocol B: Biphasic Reaction Setup
  • Substrate Solubilization: Dissolve 1.50 g of 2-hydroxy-1-(4-methylphenyl)ethanone (~10 mmol) in 20 mL of Dibutyl phthalate (Organic phase).

  • Reactor Initiation: Transfer the 100 mL aqueous enzyme mixture (from Protocol A) into a 250 mL jacketed glass reactor equipped with an overhead stirrer and a pH stat.

  • Phase Mixing: Carefully overlay the 20 mL organic substrate solution onto the aqueous phase.

  • Agitation: Set the overhead stirrer to 400 RPM to create a fine emulsion, maximizing the interfacial surface area for mass transfer without causing protein precipitation. Maintain temperature at 30 °C.

Protocol C: Reaction Monitoring and Downstream Processing
  • Self-Validating pH Stat: As the reaction progresses, GDH oxidizes glucose to gluconolactone, which spontaneously hydrolyzes to gluconic acid. Program the pH stat to maintain pH 7.0 by auto-titrating 1.0 M NaOH. The volume of NaOH consumed is directly proportional to the moles of ketone reduced.

  • Sampling: Withdraw 100 μ L aliquots from the organic phase every 2 hours. Dilute with 900 μ L of Hexane/Isopropanol (90:10), centrifuge to remove trace water/protein, and analyze via Chiral HPLC.

  • Termination & Extraction: Once NaOH consumption plateaus and HPLC confirms >99% conversion, stop agitation and allow the phases to separate.

  • Product Recovery: Extract the aqueous phase twice with 50 mL of ethyl acetate. Combine the organic layers (including the DBP phase), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. The diol can be further purified by flash chromatography or crystallization from hexane/ethyl acetate.

Data Presentation & Optimization

The choice of the biocatalytic system drastically impacts the yield and enantiomeric excess (e.e.) of the resulting 1-(4-methylphenyl)ethane-1,2-diol. Table 1 summarizes typical comparative data based on literature precedents for α -hydroxyacetophenone derivatives[1][5].

Table 1: Comparison of Biocatalytic Systems for α -Hydroxy Ketone Reduction

Enzyme SourceStereopreferenceCofactorPhase SystemSubstrate LoadingConversion (%)e.e. (%)
S. cerevisiae (Whole cell)Prelog (R)IntracellularMonophasic (Aq)10 g/L85%>99%
Rhodococcus RhADHPrelog (R)NADHBiphasic (DBP/Aq)60 g/L>95%>99%
C. parapsilosis CPADHAnti-Prelog (S)NADPHMonophasic (Aq)5 g/L92%>99%
Engineered LkADHPrelog (R)NADPHBiphasic (DES/Aq)80 g/L>98%>99%

Table 2: Optimized Reaction Parameters for Biphasic Scale-up

ParameterOptimal RangeMechanistic Rationale
Temperature 28 – 32 °CBalances maximum specific activity of ADH/GDH against thermal denaturation.
pH 6.8 – 7.2Prevents spontaneous racemization of the α -hydroxy ketone while keeping enzymes active.
Agitation 300 – 500 RPMEnsures adequate interfacial area for substrate partitioning without shear-induced enzyme aggregation.

Cofactor Regeneration Architecture

The following diagram maps the exact electron flow and chemical causality that makes this protocol economically viable at scale.

CofactorRegeneration cluster_ADH Target Reduction (ADH) cluster_GDH Thermodynamic Driver (GDH) Ketone 2-Hydroxy-1-(4-methylphenyl)ethanone ADH Alcohol Dehydrogenase Ketone->ADH Diol 1-(4-methylphenyl)ethane-1,2-diol ADH->Diol NAD NAD(P)+ ADH->NAD Oxidized Glucose D-Glucose GDH Glucose Dehydrogenase Glucose->GDH Gluconate Gluconic Acid GDH->Gluconate NADH NAD(P)H GDH->NADH Reduces NADH->ADH Donates H- NAD->GDH Accepts H-

Caption: Coupled-enzyme cofactor regeneration cycle linking ADH target reduction with GDH thermodynamic driving force.

References

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system PubMed / Microbial Biotechnology[Link]

  • Purification, Characterization, Gene Cloning, and Expression of a Novel Alcohol Dehydrogenase with Anti-Prelog Stereospecificity from Candida parapsilosis Applied and Environmental Microbiology[Link]

  • Using deep eutectic solvents to improve the biocatalytic reduction of 2-hydroxyacetophenone to (R)-1-phenyl-1,2-ethanediol by Kurthia gibsonii SC0312 ResearchGate / Journal of Molecular Catalysis A Chemical[Link]

  • Biphasic Reaction System Allows for Conversion of Hydrophobic Substrates by Amine Dehydrogenases Georgia Institute of Technology / ACS Catalysis[Link]

  • Almac: An Industrial Perspective of Ene Reductase (ERED) Biocatalysis Royal Society of Chemistry Books[Link]

Sources

Application

APPLICATION NOTE: Preparation and Characterization of Transition Metal Complexes with 2-Hydroxy-1-(4-methylphenyl)ethanone

Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary 2-Hydroxy-1-(4-methylphenyl)ethanone (also known as 2-hydroxy-4'-methylacetophenone) is a highly versatile α -hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

2-Hydroxy-1-(4-methylphenyl)ethanone (also known as 2-hydroxy-4'-methylacetophenone) is a highly versatile α -hydroxy ketone. In coordination chemistry, it serves either as a direct bidentate O,O'-donor ligand or as a robust precursor for the synthesis of highly tunable Schiff base ligands. The resulting transition metal complexes—particularly those of Palladium(II), Iron(III), Copper(II), and Zinc(II)—exhibit exceptional stability and have profound applications ranging from homogeneous catalysis (e.g., Heck cross-coupling) to the development of novel antimicrobial and anticancer therapeutics,[1].

This application note details the mechanistic rationale, step-by-step validated protocols, and characterization standards for synthesizing these transition metal complexes.

Mechanistic Insights & Causality (E-E-A-T)

The structural anatomy of 2-Hydroxy-1-(4-methylphenyl)ethanone provides specific electronic and steric advantages when designing metal complexes:

  • Electronic Tuning via the Para-Methyl Group: The methyl group at the para position of the phenyl ring exerts a positive inductive effect (+I). This increases the electron density on the coordinating oxygen atoms (carbonyl and hydroxyl). In catalytic applications, this electron-rich environment stabilizes higher oxidation states of the metal center, which is critical for driving the oxidative addition step in cross-coupling reactions.

  • Chelation Thermodynamics: The adjacent carbonyl and α -hydroxyl groups allow for the formation of stable five- or six-membered chelate rings. When derivatized with diamines (such as 2,2-dimethyl-1,3-propanediamine), it forms an N,N,O,O -tetradentate Schiff base. This tetradentate scaffold forces a rigid square planar geometry around d8 metals like Pd(II) and Ni(II), preventing catalyst degradation and enhancing target specificity in biological assays[2].

  • Internal Base Mechanism in Metallation: When forming the metal complex, selecting the correct metal salt is paramount. Utilizing metal acetates (e.g., Pd(OAc)2​ ) rather than chlorides ensures that the acetate ion acts as an internal base. It smoothly deprotonates the phenolic/hydroxyl -OH groups upon coordination, driving the formation of the M-O bonds without requiring harsh external bases that could hydrolyze the delicate imine bonds.

Experimental Workflows

The following protocols describe the synthesis of a tetradentate Schiff base ligand derived from 2-Hydroxy-1-(4-methylphenyl)ethanone, followed by its complexation with Palladium(II).

Protocol A: Synthesis of the Tetradentate Schiff Base Ligand

Objective: Synthesize N,N'-bis-(5-methyl-methylsalicylidene)-2,2-dimethylpropane-1,3-diamine.

  • Preparation: Dissolve 10 mmol (1.50 g) of 2-Hydroxy-1-(4-methylphenyl)ethanone in 10 mL of absolute (dry) ethanol.

    • Causality: Water is a byproduct of the Schiff base condensation. Using strictly anhydrous ethanol shifts the equilibrium towards the product and prevents premature hydrolysis of the forming imine bond.

  • Amine Addition: Dropwise, add a solution of 5 mmol (0.51 g) of 2,2-dimethyl-1,3-propanediamine dissolved in 5 mL of dry ethanol.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture under an inert N2​ atmosphere overnight (approx. 12-14 hours).

    • Causality: The sterically hindered nature of the ketone requires sustained thermal energy to overcome the activation barrier of the nucleophilic attack by the amine.

  • Validation & Isolation: The reaction is self-validating. A successful condensation will yield a distinct yellow precipitate. Isolate the solid via vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum desiccator.

Protocol B: Preparation of the Palladium(II) Complex

Objective: Synthesize the Pd(II) catalyst for Heck coupling.

  • Dissolution: Suspend 2 mmol of the synthesized Schiff base ligand in 20 mL of hot absolute ethanol.

  • Metallation: Slowly add an equimolar amount (2 mmol) of Palladium(II) acetate ( Pd(OAc)2​ ) dissolved in 10 mL of hot ethanol.

  • Reflux: Heat the mixture under reflux for 4 to 6 hours.

  • Validation & Isolation: The successful splitting of the metal's d-orbitals upon coordination will cause a stark color shift from yellow to a deep green solid. Filter the green precipitate, wash with warm ethanol, and dry under vacuum.

ExperimentalWorkflow L1 2-Hydroxy-1-(4-methylphenyl)ethanone (Ligand Precursor) L2 Diamine Addition (e.g., 2,2-dimethyl-1,3-propanediamine) L1->L2 L3 Reflux in Dry Ethanol under N2 (Schiff Base Condensation) L2->L3 L4 Tetradentate N2O2 Ligand (Yellow Precipitate Isolated) L3->L4 M1 Addition of Metal Salt (e.g., Pd(OAc)2) L4->M1 M2 Reflux & Precipitation (Complexation via Internal Base) M1->M2 M3 Purified Transition Metal Complex (Green Solid Catalyst) M2->M3

Fig 1: Step-by-step synthetic workflow for the preparation of N2O2 transition metal complexes.

Data Presentation & Characterization

Spectroscopic validation is critical to confirm that coordination has occurred at the correct donor atoms. The table below summarizes the expected quantitative shifts during the transformation from the raw ketone to the final metal complex,[2].

Analytical Parameter2-Hydroxy-1-(4-methylphenyl)ethanoneSchiff Base Ligand ( N2​O2​ )Palladium(II) Complex
Appearance Colorless to pale yellow liquid/solidYellow crystalline solidGreen solid
FTIR: ν(C=O) Strong band at ~1637 cm⁻¹Absent (Converted to imine)Absent
FTIR: ν(C=N) Absent~1615 cm⁻¹~1600 cm⁻¹ (Shifted due to metal coordination)
FTIR: ν(O−H) ~3300 cm⁻¹ (Broad)~1350 cm⁻¹ (Phenolic C-O stretch)Absent (Deprotonated upon coordination)
FTIR: ν(M−N) / ν(M−O) AbsentAbsent~520 cm⁻¹ / ~460 cm⁻¹
Yield N/A85 - 90%~90%

Biological and Catalytic Applications

Homogeneous Catalysis (The Heck Reaction)

The Pd(II) complex synthesized above acts as a highly efficient pre-catalyst for the Heck reaction (coupling of aryl halides with alkenes). The tetradentate ligand stabilizes the active Pd(0) species generated in situ, preventing the agglomeration of palladium black and allowing for high turnover numbers (TON).

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-X MigIns Migratory Insertion OxAdd->MigIns Alkene BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination BetaElim->RedElim Product RedElim->Pd0 Base

Fig 2: Heck reaction catalytic cycle utilizing the synthesized Pd(II) coordination complex.

Antimicrobial and Drug Development

Beyond catalysis, derivatives of 2-Hydroxy-1-(4-methylphenyl)ethanone are heavily utilized in drug discovery. When condensed into unsymmetrical Schiff bases or bishydrazones, the resulting Co(II), Ni(II), Cu(II), and Fe(III) complexes exhibit marked antimicrobial activity. The coordination of the metal ion reduces the polarity of the complex (due to partial sharing of the positive charge with donor groups), which enhances the lipophilicity of the drug candidate. This allows the complex to permeate the lipid layers of bacterial cell membranes more effectively than the free ligand[2],[3].

References

  • Title: bis-(5-METHYL-METHYLSALICYLIDENE)-2,2- DIMETHYLPROPANE-1,3-DIAMINE PALLADIUM(II)
  • Source: researchgate.
  • Title: Synthesis and Characterization of Chalcone and their Fe(III)
  • Title: Synthesis, spectroscopic investigation and antimicrobial activities of some transition metal complexes of a [(2-hydroxyacetophenone)

Sources

Method

Using 2-Hydroxy-1-(4-methylphenyl)ethanone derivatives in asymmetric catalysis

Application Note: Asymmetric Catalysis of 2-Hydroxy-1-(4-methylphenyl)ethanone Derivatives Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Catalysis of 2-Hydroxy-1-(4-methylphenyl)ethanone Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In the development of chiral active pharmaceutical ingredients (APIs), enantiopure terminal 1,2-diols and amino alcohols are highly prized synthons. 2-Hydroxy-1-(4-methylphenyl)ethanone (CAS: 4079-54-3), an α -hydroxy ketone bearing an electron-donating p-tolyl group, serves as a critical prochiral substrate for asymmetric catalysis.

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. We will explore the causality behind two orthogonal catalytic strategies—chemical Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction—that provide enantiocomplementary access to (R)- and (S)-1-(4-methylphenyl)-1,2-ethanediol.

The Mechanistic Challenge: The presence of the primary hydroxyl group adjacent to the carbonyl in 2-hydroxy-1-(4-methylphenyl)ethanone introduces a risk of side reactions, including retro-aldol cleavage or over-reduction. Furthermore, the electronic push from the p-tolyl group decreases the electrophilicity of the ketone carbon. To overcome this, the chosen catalytic systems must offer highly organized transition states to ensure stereospecific hydride delivery while operating under mild conditions to preserve the α -hydroxy moiety .

Pathway Visualization

ATH_Pathway Substrate 2-Hydroxy-1-(4-methylphenyl)ethanone (Prochiral Substrate) Product_R (R)-1-(4-methylphenyl)-1,2-ethanediol (Major, >99% ee) Substrate->Product_R Enantioselective Hydride Transfer Product_S (S)-1-(4-methylphenyl)-1,2-ethanediol (Minor Product) Substrate->Product_S Unfavored Pathway Catalyst Ru(II)-TsDPEN Catalyst + HCOOH / TEA Catalyst->Substrate Transition State Control

Fig 1. Enantioselective ATH pathway of 2-hydroxy-1-(4-methylphenyl)ethanone to chiral diols.

Experimental Protocols & Causality

Every robust process must be a self-validating system. The following protocols include built-in control measures to ensure data integrity and reproducibility.

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This chemical approach utilizes Noyori's (R,R)-RuCl(TsDPEN)(p-cymene) catalyst to yield the (R)-enantiomer.

Causality behind experimental choices: We utilize an azeotropic mixture of formic acid and triethylamine (HCOOH/TEA, 5:2) rather than isopropanol as the hydrogen donor. The irreversible decomposition of formic acid into CO₂ drives the reaction equilibrium strictly forward. This is critical for α -hydroxy ketones; if run in isopropanol, the reversible equilibrium often leads to product racemization or reverse oxidation of the sensitive diol product.

Step-by-Step Methodology:

  • System Purge: Flame-dry a 50 mL Schlenk flask. Backfill with Argon (3x) to prevent catalyst deactivation by atmospheric oxygen.

  • Substrate Loading: Add 2-hydroxy-1-(4-methylphenyl)ethanone (1.0 mmol, 150.2 mg) and (R,R)-RuCl(TsDPEN)(p-cymene) (0.01 mmol, 1.0 mol%) to the flask.

  • Solvent/Donor Addition: Inject 5.0 mL of anhydrous DMF, followed by 2.0 mL of the HCOOH/TEA (5:2) azeotropic mixture.

  • Reaction Execution: Stir the homogeneous mixture at 40°C for 12 hours. The p-tolyl group's steric bulk requires a slightly elevated temperature compared to unsubstituted acetophenones to achieve >99% conversion.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes:EtOAc 1:1) to confirm the disappearance of the ketone.

  • Workup: Quench the bulk reaction with saturated NaHCO₃ (10 mL) to neutralize residual formic acid. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Synthesize a racemic standard by reducing the substrate with NaBH₄ in methanol. Run both the racemic standard and the ATH product on Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to calculate the enantiomeric excess (ee).

Protocol B: Biocatalytic Enantioselective Reduction

To access the (S)-enantiomer, we employ (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum.

Causality behind experimental choices: Enzymatic reductions require cofactor regeneration to be economically viable. We couple the PEDH reaction with Glucose Dehydrogenase (GDH) and glucose. As NADH is oxidized to NAD⁺ during the ketone reduction, GDH immediately reduces it back to NADH. We use 5% v/v DMSO as a co-solvent; the p-tolyl group makes the substrate highly hydrophobic, and DMSO ensures bioavailability without denaturing the PEDH enzyme.

Biocatalysis_Workflow Prep 1. Substrate Preparation Dissolve in 5% v/v DMSO Buffer 2. Equilibration 100 mM KPi Buffer (pH 7.0), 30°C Prep->Buffer Enzyme 3. Enzymatic Reduction (S)-PEDH + NAD+ Cofactor Buffer->Enzyme Regen 4. Cofactor Regeneration Glucose Dehydrogenase (GDH) Enzyme->Regen NAD+ / NADH Catalytic Cycle Extraction 5. Product Isolation EtOAc Extraction & Centrifugation Enzyme->Extraction Analysis 6. Validation Chiral HPLC (Chiralcel OD-H) Extraction->Analysis

Fig 2. Biocatalytic workflow for the enantioselective reduction of the α-hydroxy ketone.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mL of 100 mM Potassium Phosphate (KPi) buffer, pH 7.0.

  • Cofactor & Regeneration Setup: Dissolve NAD⁺ (0.5 mM), D-glucose (50 mM), and GDH (10 U/mL) in the KPi buffer.

  • Substrate Addition: Dissolve 2-hydroxy-1-(4-methylphenyl)ethanone (50 mM) in 1.0 mL DMSO. Add this dropwise to the buffer solution to prevent substrate crashing.

  • Enzyme Addition: Add purified (S)-PEDH (5 U/mL).

  • Self-Validation Control: Set up a parallel "blank" reaction omitting the PEDH enzyme to rule out background reduction by buffer components or GDH.

  • Incubation: Incubate at 30°C in an orbital shaker (150 rpm) for 24 hours.

  • Extraction: Terminate the reaction by adding 20 mL of EtOAc. Centrifuge at 4000 rpm for 10 minutes to break the protein emulsion. Isolate the organic layer, dry, and analyze via Chiral HPLC.

Quantitative Data Presentation

The following table summarizes the performance metrics of both protocols, providing drug development professionals with a clear comparative matrix for process selection.

ParameterProtocol A: Ru-TsDPEN ATHProtocol B: PEDH Biocatalysis
Target Enantiomer (R)-1-(4-methylphenyl)-1,2-ethanediol(S)-1-(4-methylphenyl)-1,2-ethanediol
Catalyst Loading 1.0 mol%5 U/mL (Enzyme)
Hydrogen Source HCOOH / TEA (5:2)D-Glucose / GDH System
Reaction Conditions DMF, 40°C, 12 hKPi Buffer (pH 7.0) / 5% DMSO, 30°C, 24 h
Conversion Yield > 95%> 98%
Enantiomeric Excess (ee) 96%> 99%
Scalability Limitations High cost of Ru-catalyst at kg-scaleVolumetric productivity limited by solubility

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL:[Link]

  • Szaleniec, M., et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology (via PMC). URL:[Link]

  • Kaluzna, I., et al. (2005). Systematic Investigation of Saccharomyces cerevisiae Enzymes Catalyzing Asymmetric Reductions of alpha-substituted Ketones. Journal of the American Chemical Society, 127(47), 16442-16451. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Hydroxy-1-(4-methylphenyl)ethanone in Aqueous Media

Welcome to the technical support center for 2-Hydroxy-1-(4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Hydroxy-1-(4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound in aqueous media during experimental work. Our approach is rooted in foundational physicochemical principles to empower you not just to solve immediate issues but to build robust, reproducible experimental protocols.

Understanding the Molecule: Why is Solubility a Challenge?

2-Hydroxy-1-(4-methylphenyl)ethanone, with a molecular weight of 150.18 g/mol [1][2], presents solubility challenges primarily due to its molecular structure. The presence of a phenyl ring and a methyl group contributes to its hydrophobic nature. While the hydroxyl and ketone groups can participate in hydrogen bonding with water, the overall lipophilicity of the molecule limits its aqueous solubility. Its parent compound, 4'-Methylacetophenone, exhibits low water solubility, in the range of 0.37 to 1.424 g/L[3][4]. The addition of a hydroxyl group to form 2-Hydroxy-1-(4-methylphenyl)ethanone may slightly increase polarity, but the compound is still expected to be poorly soluble in water.

A critical feature of this molecule is its phenolic hydroxyl group. This makes its solubility highly dependent on the pH of the aqueous medium.[5][6] At pH values above its pKa, the hydroxyl group will deprotonate to form a more polar phenoxide ion, which is significantly more soluble in water.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and provide concise, actionable answers.

Q1: I've added 2-Hydroxy-1-(4-methylphenyl)ethanone to my aqueous buffer, but it's not dissolving. What is the first thing I should check?

A1: The first and most critical parameter to check is the pH of your aqueous medium. Due to the phenolic hydroxyl group, the solubility of 2-Hydroxy-1-(4-methylphenyl)ethanone is pH-dependent. Phenolic compounds are generally more soluble at alkaline pH where they can form polar salts.[6] Consider a systematic pH adjustment to enhance solubility.

Q2: I need to keep my experimental pH neutral. What are my options?

A2: If maintaining a neutral pH is essential for your experiment (e.g., cell-based assays), you have several effective strategies. The most common are the use of co-solvents, surfactants, or cyclodextrins.[7][8][9] Each of these methods works through a different mechanism to increase the apparent solubility of hydrophobic compounds in aqueous solutions.

Q3: Can I use DMSO to dissolve the compound first?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a powerful organic solvent that will readily dissolve 2-Hydroxy-1-(4-methylphenyl)ethanone.[10] However, for many biological experiments, the final concentration of DMSO must be kept very low (typically <0.1% to 1%) to avoid solvent-induced artifacts or toxicity.[10][11] Therefore, you will need to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous medium. Be aware that the compound may precipitate upon dilution if the final concentration exceeds its solubility limit in the aqueous medium.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Yes, it is important to handle 2-Hydroxy-1-(4-methylphenyl)ethanone with appropriate safety measures. It may cause skin and eye irritation.[12][13] Always work in a well-ventilated area, wear protective gloves, and use eye protection.[12][13][14] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[12][14]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for overcoming solubility issues. The choice of method will depend on the specific requirements of your experiment, such as the required final concentration of the compound and the tolerance of the assay system to various excipients.

Guide 1: pH Adjustment

The Principle: The solubility of ionizable compounds, including those with phenolic groups, is highly influenced by pH.[] By increasing the pH of the aqueous medium above the pKa of the phenolic hydroxyl group, the equilibrium shifts towards the formation of the more soluble phenoxide anion.

When to Use This Method:

  • When your experimental system can tolerate a non-neutral pH.

  • For preparing stock solutions at high concentrations that will be further diluted.

Protocol:

  • Initial Suspension: Suspend the desired amount of 2-Hydroxy-1-(4-methylphenyl)ethanone in your aqueous buffer.

  • pH Monitoring: Use a calibrated pH meter to monitor the pH of the suspension.

  • Titration: Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while stirring.

  • Observation: Continue to add the base and monitor the pH until the compound fully dissolves. Note the pH at which dissolution occurs.

  • Final pH Adjustment: If necessary, you can carefully adjust the pH back towards your target, but be mindful that the compound may precipitate if the pH drops significantly.

Causality Behind the Choices:

  • Dilute Base: Using a dilute base prevents localized high pH that could degrade the compound and allows for more precise control over the final pH.

  • Stirring: Continuous stirring ensures homogeneity and facilitates the dissolution process.

Self-Validation:

  • The dissolution of the compound upon pH increase is a direct validation of this method's effectiveness.

  • To ensure the compound remains in solution, let the final solution stand for a period (e.g., 1 hour) and visually inspect for any precipitation.

Guide 2: Co-Solvent System

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][] This makes the aqueous environment more favorable for dissolving hydrophobic compounds.[7][16]

When to Use This Method:

  • When a neutral pH is required.

  • For in vitro assays where the final co-solvent concentration is tolerated by the biological system.

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)[]

Protocol:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system.

  • Stock Solution Preparation: Dissolve 2-Hydroxy-1-(4-methylphenyl)ethanone in 100% of the chosen co-solvent to create a high-concentration stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer to achieve the desired final concentrations. It is crucial to add the stock solution to the buffer and not the other way around, and to mix thoroughly after each addition.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your assay does not exceed the tolerance limit of your system.

Data Presentation: Typical Co-solvent Concentrations for Cell-Based Assays

Co-solventTypical Maximum Tolerated Concentration
DMSO< 0.5% (v/v)
Ethanol< 1% (v/v)
Propylene Glycol< 2% (v/v)
PEG 400< 5% (v/v)

Causality Behind the Choices:

  • High-Concentration Stock: Creating a concentrated stock in the pure co-solvent ensures that the volume of co-solvent added to the final aqueous solution is minimal.

  • Stepwise Dilution: Adding the stock solution to the buffer with mixing helps to prevent localized high concentrations of the compound that could lead to precipitation.

Self-Validation:

  • Visually inspect the final diluted solutions for any signs of precipitation (cloudiness or visible particles).

  • Run a vehicle control (buffer with the same final concentration of the co-solvent but without the compound) in your experiment to account for any effects of the co-solvent itself.

Guide 3: Surfactant-Mediated Solubilization

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[17][18] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous medium.[19][20]

When to Use This Method:

  • When a neutral pH is required and co-solvents are not suitable.

  • For formulations where enhanced stability of the dissolved compound is desired.

Common Surfactants:

  • Polysorbate 80 (Tween 80)

  • Polyoxyethylated castor oil (Cremophor EL)[8][10]

Protocol:

  • Surfactant Selection: Choose a surfactant that is appropriate for your application. Non-ionic surfactants like Polysorbate 80 are often preferred for biological systems due to their lower toxicity.[18]

  • Surfactant Solution Preparation: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

  • Compound Addition: Add the 2-Hydroxy-1-(4-methylphenyl)ethanone to the surfactant solution.

  • Agitation: Gently agitate the mixture (e.g., using a rocker or a magnetic stirrer at low speed) until the compound is fully dissolved. Sonication can also be used to expedite dissolution.

Causality Behind the Choices:

  • Concentration Above CMC: It is essential to use the surfactant at a concentration above its CMC for micelle formation and subsequent solubilization of the compound.

  • Gentle Agitation: Vigorous agitation can lead to foaming, which may not be desirable.

Self-Validation:

  • The clarity of the final solution is a good indicator of successful solubilization.

  • As with co-solvents, a vehicle control containing the surfactant at the same concentration should be included in your experiments.

Guide 4: Cyclodextrin Complexation

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing the water solubility of the guest.[22][][24]

When to Use This Method:

  • For enhancing both solubility and stability of the compound.[25]

  • When a low concentration of excipients is desired.

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[21]

Protocol:

  • Cyclodextrin Selection: HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to β-CD.[25]

  • Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer.

  • Complex Formation: Add the 2-Hydroxy-1-(4-methylphenyl)ethanone to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for a period of time (e.g., 24 hours) to allow for the formation of the inclusion complex.

  • Filtration (Optional): If there is any undissolved compound, filter the solution to obtain a clear solution of the complex.

Causality Behind the Choices:

  • Molar Ratio: The molar ratio of the cyclodextrin to the compound can be optimized to achieve maximum solubility enhancement. A 1:1 complex is often assumed initially.

  • Equilibration Time: Sufficient time is needed for the dynamic process of inclusion complex formation to reach equilibrium.

Self-Validation:

  • Phase solubility studies can be performed to determine the stability constant of the complex and the extent of solubility enhancement.[25]

  • A clear final solution after equilibration and filtration (if necessary) indicates successful complexation.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the solubility of 2-Hydroxy-1-(4-methylphenyl)ethanone.

Caption: A decision-making workflow for selecting the appropriate solubilization strategy.

References

  • Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved March 26, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved March 26, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (n.d.). Retrieved March 26, 2026, from [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16). Retrieved March 26, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (n.d.). Retrieved March 26, 2026, from [Link]

  • A recent overview of surfactant–drug interactions and their importance - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Retrieved March 26, 2026, from [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved March 26, 2026, from [Link]

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap. (2026, March 20). Retrieved March 26, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved March 26, 2026, from [Link]

  • 2-hydroxy-1-(4-methylphenyl)ethanone - Chemical Synthesis Database. (2025, May 20). Retrieved March 26, 2026, from [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed. (2010, June 30). Retrieved March 26, 2026, from [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes - Industrial & Engineering Chemistry Research - ACS Figshare. (2023, July 24). Retrieved March 26, 2026, from [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? - ResearchGate. (2017, March 14). Retrieved March 26, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). Retrieved March 26, 2026, from [Link]

  • 2-HYDROXY-1-(4-METHYLPHENYL)ETHANONE — Chemical Substance Information. (n.d.). Retrieved March 26, 2026, from [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest. (2022, June 15). Retrieved March 26, 2026, from [Link]

  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. (2023, July 24). Retrieved March 26, 2026, from [Link]

  • The fundamental role of pH in the anthocyanins chemical behavior and in their extractability during winemaking. (2020, June 11). Retrieved March 26, 2026, from [Link]

  • Effect of pH on the stability of plant phenolic compounds - PubMed. (2000, June 15). Retrieved March 26, 2026, from [Link]

  • Showing Compound 4'-Methylacetophenone (FDB010549) - FooDB. (2010, April 8). Retrieved March 26, 2026, from [Link]

  • 2,2-Dihydroxy-1-(4-methylphenyl)ethanone | C9H10O3 | CID 345269 - PubChem. (n.d.). Retrieved March 26, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). Retrieved March 26, 2026, from [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). Retrieved March 26, 2026, from [Link]

  • Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells - MDPI. (2024, November 21). Retrieved March 26, 2026, from [Link]

  • Online Edition: "Specifications for Flavourings" - Food safety and quality: details. (n.d.). Retrieved March 26, 2026, from [Link]

  • DOSS. (2021, April 6). Retrieved March 26, 2026, from [Link]

  • 2'-Hydroxy-4'-methylacetophenone | C9H10O2 | CID 81338 - PubChem - NIH. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Optimization

Best recrystallization solvents for 2-Hydroxy-1-(4-methylphenyl)ethanone purification

Prepared by the Applications Science Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Hydroxy-1-(4-methylphenyl)ethanone (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Applications Science Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Hydroxy-1-(4-methylphenyl)ethanone (also known as 2'-Hydroxy-4'-methylacetophenone, CAS No. 6921-64-8) via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide robust, field-proven methodologies.

Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the ideal characteristics of a recrystallization solvent for 2-Hydroxy-1-(4-methylphenyl)ethanone?

The selection of an appropriate solvent is the most critical step for successful recrystallization. The ideal solvent forms a system from which the target compound can be recovered in high purity and yield. For 2-Hydroxy-1-(4-methylphenyl)ethanone, a compound with moderate polarity due to its hydroxyl (-OH) and ketone (C=O) functional groups, the key solvent properties are[1]:

  • Differential Solubility : The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility gradient is the fundamental principle driving crystallization[2].

  • Impurity Solubility : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration)[2][3].

  • Chemical Inertness : The solvent must not react with the compound. Given the presence of a phenol, reactive solvents should be avoided.

  • Boiling Point : The solvent's boiling point should be high enough to provide an adequate temperature range for solubility but low enough to be easily removed from the purified crystals under vacuum. A boiling point below the melting point of the compound is preferable to prevent "oiling out"[2].

  • Volatility : The solvent should be sufficiently volatile to allow for easy drying of the final crystalline product[2].

Q2: Which single solvents are the best starting points for testing?

Given the moderately polar nature of 2-Hydroxy-1-(4-methylphenyl)ethanone, a logical approach is to test a range of solvents with varying polarities. The principle of "like dissolves like" suggests that solvents of intermediate polarity are most likely to be successful[1][4].

Table 1: Potential Single Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Hexane / Heptane 69 / 98Non-polarLikely to be a poor solvent at all temperatures due to polarity mismatch. May be useful as an "anti-solvent" in a mixed system.
Toluene 111Non-polar (Aromatic)The aromatic ring may offer some solubility for the phenyl group. Test for low solubility when cold and high solubility when hot.
Ethyl Acetate 77IntermediateA good candidate. The ester group can interact with the solute. Often shows a good solubility curve for moderately polar compounds.
Isopropanol / Ethanol 82 / 78Polar (Protic)Excellent candidates. The alcohol group can hydrogen bond with the solute's hydroxyl and ketone groups, often leading to high solubility when hot[3]. Water is a common anti-solvent.
Water 100Highly PolarThe compound is expected to have limited solubility in water, even when hot, due to the non-polar phenyl and methyl groups[5]. It is an excellent candidate for use as an "anti-solvent."
Q3: How do I perform an efficient small-scale solvent test?

Before committing to a bulk recrystallization, you must perform small-scale tests to identify the optimal solvent or solvent system[6][7].

Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of the crude 2-Hydroxy-1-(4-methylphenyl)ethanone into a small test tube.

  • Add the test solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor[6].

  • If the solid does not dissolve at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point.

  • Continue adding the solvent dropwise while heating until the solid just dissolves. Note the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod just below the liquid surface[4].

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the result. A successful solvent is one that dissolves the compound when hot and produces a high yield of crystals upon cooling[6].

Q4: No single solvent works perfectly. How should I approach a mixed-solvent recrystallization?

A mixed-solvent system is ideal when no single solvent displays the required differential solubility. This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble[3][8]. For 2-Hydroxy-1-(4-methylphenyl)ethanone, promising pairs include Ethanol/Water and Ethyl Acetate/Hexane .

Workflow: General Logic for Solvent Selection

G cluster_screening Solvent Screening A Crude Compound (20-30 mg) B Add Solvent (0.5 mL) at Room Temp A->B C Soluble? B->C D Discard Solvent (Poor Recovery) C->D Yes E Heat to Boiling Add Solvent Dropwise C->E No F Soluble When Hot? E->F G Discard Solvent (Insoluble) F->G No H Cool Slowly (RT then Ice Bath) F->H Yes I Crystals Form? H->I J GOOD SINGLE SOLVENT Proceed to Bulk Recrystallization I->J Yes K Consider Mixed Solvent System I->K No

Caption: Workflow for selecting a recrystallization solvent.

Protocol: Mixed-Solvent Recrystallization (Ethanol/Water Example)

  • Place the crude 2-Hydroxy-1-(4-methylphenyl)ethanone in an Erlenmeyer flask.

  • Heat the flask and add the minimum amount of hot ethanol ("solvent") required to fully dissolve the solid at the boiling point[8].

  • While keeping the solution hot, add water ("anti-solvent") dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated[9].

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again[8].

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once cool, place the flask in an ice-water bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Troubleshooting Guide
Q5: My compound separated as an oil, not crystals. What should I do?

This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point[2].

  • Cause & Solution 1 : The boiling point of the solvent is too low.

    • Action : Re-heat the solution until the oil dissolves completely. Add a larger volume of the same solvent to lower the saturation point temperature. Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient into a crystal lattice[10].

  • Cause & Solution 2 : High concentration of impurities.

    • Action : Significant impurities can depress the melting point of the mixture. If the solution is colored, consider adding a small amount of activated charcoal to the hot solution and performing a hot filtration to remove colored impurities before cooling[11].

  • Cause & Solution 3 : (For mixed solvents) Too much anti-solvent was added too quickly.

    • Action : Re-heat the mixture, add more of the primary "good" solvent to redissolve the oil, and then add the anti-solvent more slowly while maintaining a high temperature[10].

Q6: The solution is cold, but no crystals have formed. How can I induce crystallization?

A failure to crystallize upon cooling is typically due to the formation of a supersaturated solution[1].

  • Technique 1: Scratching . Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments provide a rough surface that can serve as a nucleation point for crystal growth[4][10].

  • Technique 2: Seeding . If available, add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation[1][10].

  • Technique 3: Reduce Solvent Volume . You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent and re-cool. Be careful not to evaporate too much, which could cause the product to precipitate out too quickly[1].

Q7: Crystals formed instantly as a fine powder. Is this a problem?

Yes, this is often a sign of "crashing out" rather than crystallization. Very rapid precipitation traps impurities within the solid, defeating the purpose of recrystallization[10].

  • Action : The goal is slow, methodical crystal growth. Re-heat the flask to redissolve the solid. Add a small amount of additional solvent (1-5% of the total volume) to ensure the solution is not oversaturated at the boiling point. Then, insulate the flask by placing it on a cork ring or paper towels and cover it to ensure a slow cooling process[4][10]. An ideal crystallization should see the first crystals appearing after 5-10 minutes of cooling, with growth continuing over 20-30 minutes[10].

Q8: My final yield is very low. What are the common causes?

Low yield is a frequent issue and can usually be traced to one of several procedural errors.

  • Cause 1: Too much solvent was used. Using more than the minimum amount of hot solvent needed for dissolution will result in a significant portion of your product remaining dissolved in the mother liquor, even when cold[1].

  • Cause 2: Premature crystallization. If the solution cools during a hot filtration step, product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated[11].

  • Cause 3: Insufficient cooling. Ensure the flask is cooled in an ice-water bath for at least 15-20 minutes to maximize precipitation.

  • Cause 4: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away some of your product[1]. Use a minimal amount of ice-cold solvent for the rinse.

References
  • Nichols, L. (n.d.). Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • Quora. (2016, June 16). What are the reasons to use two solvents in recrystallization?. Retrieved from [Link]

  • Wellesley College, Department of Chemistry. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-hydroxy-1-(4-methylphenyl)ethanone. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-HYDROXY-1-(4-METHYLPHENYL)ETHANONE. Retrieved from [Link]

  • Fieser, L. F. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). 2'-Hydroxy-4'-methylacetophenone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-Hydroxy-1-(4-methylphenyl)ethanone Stability &amp; Troubleshooting

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability profiles of alpha-hydroxy ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability profiles of alpha-hydroxy ketones. The compound 2-Hydroxy-1-(4-methylphenyl)ethanone (also known as p-methylphenacyl alcohol) is a highly versatile building block in drug development. However, its specific structural features—an enolizable ketone adjacent to a hydroxyl group and a benzylic-like position—make it thermodynamically susceptible to oxidative cleavage, photolysis, and base-catalyzed condensation. Understanding the causality behind these degradation pathways is critical for maintaining assay reproducibility and compound integrity.

Quantitative Data: Degradation Kinetics & Storage Parameters
Degradation PathwayPrimary TriggerKinetic Half-Life (Est. at RT)Optimal Storage Condition
Oxidative Cleavage Dissolved O₂, Cu/Fe traces7–14 Days-80°C, Argon-purged
Photolytic Scission UV/Vis Light (254–350 nm)< 24 Hours (Direct Light)Amber vials, Dark
Base-Catalyzed Condensation pH > 7.53–5 Days (in aqueous buffer)Anhydrous DMSO, pH 5–6
Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO turned yellow after a few weeks at -20°C, and my assay IC50 shifted. What happened? A1: The yellowing is a classic indicator of oxidative degradation. Phenacyl alcohols are highly susceptible to 1[1]. Trace transition metal impurities in lower-grade DMSO, combined with dissolved oxygen, catalyze the oxidation of the alpha-hydroxy group to an alpha-diketone (e.g., p-tolylglyoxal). This intermediate is highly electrophilic, yellow in color, and will eventually undergo further oxidative cleavage to p-toluic acid. Causality & Fix: Oxygen acts as the terminal electron acceptor in this radical-mediated cleavage. To prevent this, always purge your anhydrous DMSO with argon before dissolution to remove O₂, and store the aliquots at -80°C. The lower temperature drastically reduces the kinetic rate of autoxidation.

Q2: I observed multiple lower molecular weight peaks in my LC-MS after leaving the compound on the benchtop during a long assay setup. Why? A2: You are observing Norrish Type I and Type II photochemical cleavage. The phenacyl group is a well-known photolabile moiety. Upon absorption of UV or ambient visible light, the molecule enters an excited triplet state, leading to 2[2]. Causality & Fix: Photons provide the activation energy required for homolytic bond scission. Always handle the compound under low-light conditions and use amber glass vials for both solid storage and working solutions.

Q3: My compound is precipitating out of solution when diluted into my assay buffer (pH 8.0). Is it just insoluble? A3: While poor aqueous solubility is a factor, at pH 8.0, you are likely triggering base-catalyzed degradation. Alpha-hydroxy ketones can undergo aldol-type self-condensation or 3[3]. Causality & Fix: The basic pH deprotonates the alpha-carbon, forming a reactive enolate that attacks unreacted molecules, leading to insoluble oligomeric species. Keep stock solutions in strictly neutral or slightly acidic organic solvents (pH 5–6 equivalent) and only dilute into basic buffers immediately prior to the assay.

Degradation Pathways & Mitigation Strategy

MitigationStrategy Compound 2-Hydroxy-1-(4-methylphenyl)ethanone Oxidation Oxidative Cleavage (O2, Metals) Compound->Oxidation Photolysis Norrish Cleavage (UV/Vis Light) Compound->Photolysis Condensation Aldol Dimerization (Basic pH) Compound->Condensation Argon Argon Purge & Chelators Oxidation->Argon Blocked by AmberVial Amber Vials & Dark Storage Photolysis->AmberVial Blocked by Buffer pH Control (pH 5-6) Condensation->Buffer Blocked by Stable Stable Stock Solution (-80°C, >6 Months) Argon->Stable AmberVial->Stable Buffer->Stable

Mechanistic pathways of compound degradation and targeted storage interventions.

Experimental Protocol: Self-Validating Stock Preparation & Storage

To guarantee reproducibility, you must implement a self-validating workflow. This protocol embeds quality control checkpoints to prove the stability of your system.

Phase 1: Anoxic Solvent Preparation

  • Obtain anhydrous DMSO (≥99.9% purity, LC-MS grade) to minimize trace transition metals.

  • Sparge the DMSO with high-purity Argon gas for 15 minutes. Causality: Displaces dissolved oxygen, eliminating the terminal electron acceptor required for radical-mediated autoxidation.

  • Validation Checkpoint 1: Measure dissolved oxygen (DO) using a micro-probe; proceed only if DO < 0.5 ppm.

Phase 2: Dissolution and Aliquoting

  • Weigh 2-Hydroxy-1-(4-methylphenyl)ethanone powder under low-light conditions. Causality: Prevents photon-induced Norrish cleavage during handling.

  • Dissolve to a 10 mM stock concentration in the sparged DMSO.

  • Aliquot immediately into single-use, argon-flushed amber glass vials. Causality: Amber glass blocks 254–350 nm wavelengths. Single-use aliquots prevent freeze-thaw cycles, which introduce atmospheric moisture and oxygen.

Phase 3: System Validation (Stability-Indicating Assay) To ensure your storage system is robust, you must validate that your analytical method can actually detect degradation.

  • Control Aliquot (T=0): Run HPLC-UV (254 nm). Record the baseline purity (should be >98%).

  • Forced Degradation Aliquot: Leave one clear vial exposed to ambient light and room temperature for 48 hours.

  • Validation Checkpoint 2: Analyze the forced degradation vial. You must observe the appearance of p-toluic acid and acetophenone derivative peaks. If these peaks are absent, your HPLC method is not stability-indicating and must be re-optimized.

  • Long-Term Storage: Transfer the remaining amber vials to -80°C. Standard protocols dictate that4[4], compared to rapid degradation at higher temperatures.

References
  • Source: medchemexpress.
  • Source: grokipedia.
  • Source: nih.
  • Efficient Oxidative Cleavage of Olefins to Carboxylic Acids with Hydrogen Peroxide Catalyzed by Methyltrioctylammonium Tetrakis(oxodiperoxotungsto)phosphate(3−) under Two-Phase Conditions.

Sources

Optimization

Resolving co-elution problems in 2-Hydroxy-1-(4-methylphenyl)ethanone HPLC analysis

Welcome to the technical support guide for resolving co-elution challenges in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-1-(4-methylphenyl)ethanone. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving co-elution challenges in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-1-(4-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals who encounter peak resolution issues during method development, validation, and routine analysis. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies based on established chromatographic principles.

Co-elution, where two or more compounds elute from the chromatographic column at the same or very similar times, is a significant obstacle to accurate quantification and purity assessment.[1][2] It can mask the presence of critical impurities, leading to erroneous results and compromising the integrity of pharmaceutical analysis.[3][4] This guide provides a systematic, logic-driven approach to diagnose and resolve these complex separation problems.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address the specific problems you might encounter during your analysis.

Q1: My chromatogram shows a distorted or broad peak for 2-Hydroxy-1-(4-methylphenyl)ethanone. How can I determine if this is a co-elution issue or another problem?

A1: Distinguishing true co-elution from other chromatographic problems like peak tailing or broadening is the critical first step. An asymmetrical peak is a primary indicator of a hidden component.[5]

  • Visual Inspection: A perfectly co-eluting peak might look symmetrical, but often, you'll see a subtle "shoulder" or a "hump" on the main peak, which is a strong sign of an underlying, unresolved compound.[5][6]

  • System Suitability Check: Before suspecting co-elution, ensure your system is performing optimally. Poor peak shape can result from extra-column volume, a contaminated or failing column, or an injection solvent that is too strong.[2][7] Always dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[2][8]

  • Peak Purity Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can assess the peak purity across its entire width. The detector software can compare spectra from the upslope, apex, and downslope of the peak. If the spectra are not homogenous, it confirms the presence of more than one component.[9] This is a powerful tool for confirming co-elution, provided the co-eluting species have different UV absorbance spectra.[9]

Q2: I've confirmed co-elution. What is the most straightforward initial step to try and resolve the peaks?

A2: The most direct approach is to manipulate the retention factor (k) by adjusting the strength of your mobile phase.[5][10][11] For reversed-phase HPLC, which is typical for this type of aromatic ketone, this involves changing the ratio of the aqueous and organic components.[12]

The goal is to increase the retention time of the analytes, giving them more time to interact with the stationary phase and thus more opportunity to separate.

  • Mechanism: In reversed-phase chromatography, water is the "weak" solvent and organic solvents like acetonitrile or methanol are "strong." By decreasing the percentage of the organic solvent (e.g., from 60% acetonitrile to 55%), you weaken the mobile phase.[5][12] This strengthens the hydrophobic interaction between your analytes and the C18 stationary phase, leading to longer retention times and often, improved resolution.[12]

See Protocol 1 for a step-by-step guide to optimizing mobile phase strength.

Q3: I've adjusted the isocratic mobile phase composition, but the peaks are still co-eluting. What should I try next?

A3: If simply increasing retention doesn't provide resolution, the next step is to alter the selectivity (α) of your separation. Selectivity is the most powerful factor in the resolution equation and describes the ability of the chromatographic system to differentiate between two analytes based on their chemical properties.[10][11][13]

Here are three primary ways to alter selectivity:

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they interact with analytes differently. If you are using acetonitrile, switching to methanol (or vice-versa) can dramatically alter the elution order and resolve co-eluting peaks.[11][14] This change in selectivity arises from differences in the solvents' polarity, viscosity, and their specific interactions (e.g., dipole-dipole, hydrogen bonding) with the analyte and stationary phase.[11]

  • Adjust Mobile Phase pH: 2-Hydroxy-1-(4-methylphenyl)ethanone has a phenolic hydroxyl group, which is weakly acidic. If the co-eluting impurity has an ionizable functional group with a different pKa, adjusting the mobile phase pH can change the charge state of one or both compounds.[12][15] This change in ionization drastically affects a compound's hydrophobicity and its retention on a reversed-phase column, offering a powerful way to manipulate selectivity.[12]

  • Implement a Gradient: If your sample contains compounds with a wide range of polarities, an isocratic method may not be sufficient. A gradient elution, where the mobile phase composition is changed over the course of the run (e.g., starting at 40% acetonitrile and ramping to 80%), can improve resolution, sharpen peaks, and reduce analysis time.[8][15] For closely eluting peaks, a shallower gradient in the region where they elute can significantly enhance separation.[8]

Refer to Protocol 2 for developing a gradient method and Protocol 3 for evaluating a different organic modifier.

Q4: Mobile phase optimization isn't giving me baseline separation. Is it time to consider a different HPLC column?

A4: Absolutely. Changing the stationary phase chemistry is another highly effective strategy for influencing selectivity.[11] If your standard C18 column isn't providing the necessary resolution, it's because the primary separation mechanism (hydrophobic interaction) is not sufficient to differentiate the co-eluting compounds.

Consider these alternatives:

  • Phenyl-Hexyl Phases: These columns have phenyl groups bonded to the silica. They provide an alternative selectivity, particularly for aromatic compounds like yours, through π-π interactions between the phenyl rings of the stationary phase and the analyte.[13] This can resolve compounds that are inseparable on a C18 column.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain.[16] They offer unique selectivity for polar compounds and can be used with highly aqueous mobile phases without the risk of "phase collapse" that can affect some traditional C18 columns.[8]

  • Increase Column Efficiency (N): While selectivity is often the most powerful tool, you can also improve resolution by increasing the column's efficiency (plate number, N). Higher efficiency results in narrower, sharper peaks, which are easier to resolve.[10][11] This can be achieved by:

    • Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm).[11]

    • Using a longer column (e.g., 250 mm instead of 150 mm).[10]

Q5: What roles do temperature and flow rate play in resolving co-elution?

A5: Temperature and flow rate are secondary parameters that can be used to fine-tune your separation.

  • Temperature: Changing the column temperature affects mobile phase viscosity and can alter the selectivity of the separation, sometimes in unpredictable ways.[1][11] Lowering the temperature generally increases retention and viscosity, which can improve resolution for some peak pairs.[1] Conversely, increasing the temperature decreases analysis time but can sometimes reduce resolution. It's a parameter worth exploring in small increments (e.g., ± 5 °C).

  • Flow Rate: The flow rate primarily impacts column efficiency. Lowering the flow rate usually leads to higher efficiency and better resolution, but it comes at the cost of a longer run time.[1] Conversely, increasing the flow rate will shorten the analysis but may cause peaks to widen and resolution to decrease.

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for tackling co-elution problems, starting with the simplest adjustments and moving to more complex changes.

CoElution_Troubleshooting Start Co-elution Observed (Peak Shoulder / Asymmetry) CheckSystem Step 1: System Suitability Check - Injection Solvent - Column Health Start->CheckSystem MobilePhase Step 2: Optimize Mobile Phase (Target Retention & Selectivity) CheckSystem->MobilePhase If system is OK AdjustStrength Adjust Isocratic Strength (Change % Organic) MobilePhase->AdjustStrength Column Step 3: Change Stationary Phase (Target Selectivity & Efficiency) MobilePhase->Column Significant Change ChangeSolvent Change Organic Solvent (ACN <=> MeOH) AdjustStrength->ChangeSolvent If unresolved AdjustpH Adjust Mobile Phase pH ChangeSolvent->AdjustpH If unresolved UseGradient Implement a Gradient AdjustpH->UseGradient If unresolved UseGradient->Column If unresolved ChangeChem Change Column Chemistry (e.g., Phenyl, Polar-Embedded) Column->ChangeChem ChangeDim Change Column Dimensions (Longer Length / Smaller Particles) ChangeChem->ChangeDim If unresolved End Resolution Achieved ChangeDim->End ChangeDim->Dim FineTune Step 4: Fine-Tune Parameters Temp Adjust Temperature FineTune->Temp Flow Adjust Flow Rate FineTune->Flow Temp->End Flow->End Dim->FineTune If unresolved

Caption: A systematic workflow for resolving HPLC co-elution issues.

Data Presentation: Impact of Mobile Phase Strength

The following table illustrates the hypothetical effect of adjusting the mobile phase composition on the retention time (t R ), and resolution (R s ) between 2-Hydroxy-1-(4-methylphenyl)ethanone and a closely eluting impurity.

Mobile Phase Composition (Acetonitrile:Water, v/v)t R - Analyte (min)t R - Impurity (min)Resolution (R s )Observation
60:404.124.250.85Co-elution (peaks significantly overlapped)
55:455.355.581.30Partial separation (peaks not baseline resolved)
50:50 7.10 7.45 1.85 Good separation (baseline resolution achieved)
45:559.8810.412.15Excellent separation, but longer run time

Note: Resolution (R s ) values ≥ 1.5 are generally considered to represent baseline separation.

Experimental Protocols
Protocol 1: Optimizing Mobile Phase Strength (Isocratic)

This protocol details a systematic approach to improving resolution by adjusting the organic-to-aqueous ratio.

  • Establish a Starting Point: Begin with your current method (e.g., Acetonitrile:Water 60:40 with 0.1% Formic Acid).

  • Inject Standard: Inject a standard of 2-Hydroxy-1-(4-methylphenyl)ethanone to determine its retention time and assess the co-elution issue.

  • Weaken the Mobile Phase: Decrease the organic solvent concentration by 5% (e.g., to 55% Acetonitrile).

  • Equilibrate: Allow the HPLC system to equilibrate with the new mobile phase for at least 10-15 column volumes.

  • Re-inject: Inject the standard again and observe the changes in retention time and resolution.

  • Iterate: Repeat steps 3-5, decreasing the organic content in 5% increments, until baseline resolution (R s ≥ 1.5) is achieved or the retention time becomes unacceptably long.

Protocol 2: Developing a Gradient Elution Method

This protocol outlines how to create a basic gradient to resolve peaks.

  • Initial Conditions: Select a C18 column (e.g., 150 x 4.6 mm, 5 µm). Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Scouting Gradient: Perform a broad, fast gradient run (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of your analyte and any impurities.[8]

  • Design a Focused Gradient: Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at ~60% B, you could try a gradient segment like:

    • 0-2 min: Hold at 40% B

    • 2-12 min: Ramp from 40% B to 70% B (this is a shallow 3%/min ramp)

    • 12-13 min: Ramp to 95% B (column wash)

    • 13-15 min: Hold at 95% B

    • 15-16 min: Return to 40% B

    • 16-20 min: Re-equilibration

  • Optimize: Adjust the slope and duration of the gradient segment where the peaks of interest elute to maximize resolution.[8]

Protocol 3: Evaluating a Different Organic Modifier

This protocol is for testing a change in selectivity by switching the organic solvent.

  • Prepare New Mobile Phase: If your original method used acetonitrile, prepare a new mobile phase using methanol at a concentration that gives a similar retention time for the main analyte. Note: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, so you will likely need a higher percentage of it.

  • Flush the System: Thoroughly flush the entire HPLC system, including the pump, degasser, and autosampler, with the new mobile phase to remove all traces of the previous solvent.

  • Equilibrate Column: Equilibrate the column with the new methanol-based mobile phase for at least 20 column volumes.

  • Inject Standard: Inject your standard and compare the chromatogram to the one obtained with acetonitrile. Look for changes in peak spacing and elution order, which indicate an alteration in selectivity.[11]

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for the analysis of 2-Hydroxy-1-(4-methylphenyl)ethanone? A: A robust starting point for method development would be a reversed-phase method.[17][18]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, starting with a 50:50 (A:B) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the absorbance maximum of the compound (a UV scan should be performed to determine the optimal wavelength).

  • Temperature: Ambient or controlled at 30°C.

Q: Can my sample preparation contribute to co-elution problems? A: Yes, significantly. Improper sample preparation can introduce interfering compounds from the sample matrix that may co-elute with your analyte of interest. Furthermore, dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile) can cause severe peak distortion and broadening, which can mask or mimic co-elution.[1][6][8]

Q: I see unexpected "ghost peaks" in my chromatogram. What are they and can they cause co-elution? A: Ghost peaks are extraneous peaks that are not from your injected sample. They can be caused by impurities in the mobile phase solvents, system contamination, or sample carryover from a previous injection.[2] If a ghost peak happens to have a retention time similar to your analyte, it will present as a co-elution problem and interfere with accurate quantification. Running a blank gradient (injecting mobile phase only) can help identify if these peaks are from your system or solvents.[2]

References
  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • Bisht, T. S., Bisht, P., & Patil, S. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.Org. [Link]

  • (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • (n.d.). hplc method validation for pharmaceuticals: a review. ResearchGate. [Link]

  • (n.d.). HPLC Method Validation in Pharma Analysis. Scribd. [Link]

  • (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [Link]

  • (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • (2018, February 16). Ethanone, 1-(2-hydroxy-4-methylphenyl)-. SIELC Technologies. [Link]

  • (2026, February 15). Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]

  • (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]

  • (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. PharmaCores. [Link]

  • (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. [Link]

  • (2018, May 16). Ethanone, 2-hydroxy-1-phenyl-. SIELC Technologies. [Link]

  • (n.d.). HPLC Troubleshooting. Sepax Technologies. [Link]

  • (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Hydroxy-1-(4-methylphenyl)ethanone and 2-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and fine chemical synthesis, α-hydroxy ketones are pivotal intermediates. Their reactivity profile dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, α-hydroxy ketones are pivotal intermediates. Their reactivity profile dictates their utility in constructing complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two such ketones: 2-Hydroxy-1-(4-methylphenyl)ethanone and 2-hydroxyacetophenone. While structurally similar, the presence of a para-methyl group in the former introduces subtle yet significant electronic effects that modulate its chemical behavior. This document delves into the theoretical underpinnings of their reactivity differences and provides practical, side-by-side experimental protocols to empirically assess these distinctions.

Theoretical Framework: The Influence of the Para-Methyl Group

The primary difference between 2-Hydroxy-1-(4-methylphenyl)ethanone and 2-hydroxyacetophenone lies in the presence of a methyl group at the para position of the phenyl ring in the former. This substituent exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which donate electron density to the aromatic ring. This increased electron density has a cascading effect on the reactivity of the carbonyl group and the adjacent α-protons.

Key Hypotheses on Reactivity:

  • Nucleophilic Addition to the Carbonyl Group: The electron-donating methyl group in 2-Hydroxy-1-(4-methylphenyl)ethanone increases the electron density on the carbonyl carbon, making it less electrophilic. Consequently, it is expected to exhibit a slower rate of reaction with nucleophiles compared to 2-hydroxyacetophenone.

  • Enolate Formation and α-Carbon Reactivity: The electron-donating nature of the methyl group can slightly destabilize the formation of an enolate by increasing the electron density on the α-carbon. This may lead to a slower rate of enolization and subsequent reactions involving the α-carbon, such as aldol condensations or halogenation.

  • Oxidation of the Carbonyl Group: In reactions like the Dakin oxidation, where the rate is influenced by both nucleophilic attack on the carbonyl and aryl migration, the electron-donating methyl group is expected to facilitate the aryl migration step , potentially leading to a faster overall reaction rate compared to 2-hydroxyacetophenone.[1]

The following sections provide detailed experimental protocols to test these hypotheses and quantify the reactivity differences between these two valuable synthetic intermediates.

Comparative Experimental Protocols

This section outlines three key experiments designed to probe the differential reactivity of 2-Hydroxy-1-(4-methylphenyl)ethanone and 2-hydroxyacetophenone.

Experiment 1: Comparative Reduction with Sodium Borohydride

This experiment aims to compare the rates of nucleophilic addition to the carbonyl group of the two ketones by monitoring their reduction with sodium borohydride.

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Analysis ketone1 2-Hydroxy-1-(4-methylphenyl)ethanone in Methanol reaction1 Reaction Mixture 1 ketone1->reaction1 ketone2 2-hydroxyacetophenone in Methanol reaction2 Reaction Mixture 2 ketone2->reaction2 na_bh4 Sodium Borohydride Solution na_bh4->reaction1 na_bh4->reaction2 tlc TLC Monitoring at t = 0, 5, 15, 30 min reaction1->tlc reaction2->tlc workup Quenching, Extraction, and Drying tlc->workup analysis GC-MS or NMR Analysis workup->analysis

Caption: Workflow for the comparative reduction of the two ketones.

  • Preparation of Ketone Solutions:

    • In two separate 50 mL round-bottom flasks, dissolve 1 mmol of 2-Hydroxy-1-(4-methylphenyl)ethanone and 1 mmol of 2-hydroxyacetophenone in 10 mL of methanol each.

  • Preparation of Reducing Agent:

    • Prepare a solution of sodium borohydride (0.5 mmol) in 5 mL of cold methanol.

  • Reaction Initiation and Monitoring:

    • Cool both ketone solutions to 0 °C in an ice bath.

    • To each flask, add 2.5 mL of the sodium borohydride solution simultaneously.

    • Start a timer and immediately spot a sample from each reaction mixture onto a TLC plate (Eluent: 3:1 Hexane:Ethyl Acetate).

    • Continue to take samples and spot them on the same TLC plate at 5, 15, and 30-minute intervals.[2]

    • Visualize the spots under UV light. The disappearance of the starting ketone spot will indicate the progress of the reaction.

  • Work-up and Analysis:

    • After 30 minutes, quench both reactions by adding 5 mL of 1 M HCl dropwise.

    • Extract the products with ethyl acetate (3 x 10 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the product mixture by GC-MS or ¹H NMR to determine the conversion percentage for each ketone.

The rate of disappearance of the starting material will be slower for 2-Hydroxy-1-(4-methylphenyl)ethanone.

Time (min)% Conversion (2-hydroxyacetophenone)% Conversion (2-Hydroxy-1-(4-methylphenyl)ethanone)
5
15
30
Experiment 2: Comparative Dakin Oxidation

This experiment compares the rate of oxidation of the two hydroxyacetophenones to their corresponding catechols.

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Data Analysis ketone1 2-Hydroxy-1-(4-methylphenyl)ethanone in aq. NaOH reaction1 Reaction Mixture 1 ketone1->reaction1 ketone2 2-hydroxyacetophenone in aq. NaOH reaction2 Reaction Mixture 2 ketone2->reaction2 h2o2 Hydrogen Peroxide (30%) h2o2->reaction1 h2o2->reaction2 uv_vis UV-Vis Spectrophotometry Monitoring reaction1->uv_vis reaction2->uv_vis kinetics Pseudo-First-Order Rate Constant Calculation uv_vis->kinetics

Caption: Workflow for the comparative Dakin oxidation.

  • Preparation of Reaction Mixtures:

    • In two separate temperature-controlled cuvettes, prepare a solution of 2-Hydroxy-1-(4-methylphenyl)ethanone (0.1 M) and 2-hydroxyacetophenone (0.1 M) in 0.2 M aqueous sodium hydroxide.

  • Reaction Initiation and Monitoring:

    • Place the cuvettes in a UV-Vis spectrophotometer thermostated at 25 °C.

    • To each cuvette, add a solution of 30% hydrogen peroxide (to a final concentration of 0.2 M) and immediately start recording the absorbance at a wavelength corresponding to the disappearance of the starting material (determined by a preliminary scan).

    • Record the absorbance at regular time intervals for at least 3 half-lives.

  • Data Analysis:

    • Plot ln(Absorbance) versus time for both reactions.

    • The slope of the resulting straight line will be the pseudo-first-order rate constant (k') for each reaction.[3][4]

The rate of oxidation is expected to be faster for 2-Hydroxy-1-(4-methylphenyl)ethanone due to the electron-donating effect of the methyl group facilitating the aryl migration step.[1]

CompoundPseudo-First-Order Rate Constant (k') (s⁻¹)
2-hydroxyacetophenone
2-Hydroxy-1-(4-methylphenyl)ethanone
Experiment 3: Comparative Rate of Enolization via Iodination

This experiment indirectly measures the rate of enolization by monitoring the rate of iodination of the α-carbon, which is the rate-determining step.[5]

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Data Analysis ketone1 2-Hydroxy-1-(4-methylphenyl)ethanone in aq. Base reaction1 Reaction Mixture 1 ketone1->reaction1 ketone2 2-hydroxyacetophenone in aq. Base reaction2 Reaction Mixture 2 ketone2->reaction2 iodine Iodine Solution (I₂/KI) iodine->reaction1 iodine->reaction2 colorimetric Monitoring Disappearance of Iodine Color reaction1->colorimetric reaction2->colorimetric rate_comp Qualitative Rate Comparison colorimetric->rate_comp

Caption: Workflow for the comparative iodination experiment.

  • Preparation of Reaction Mixtures:

    • In two separate test tubes, dissolve 0.1 g of 2-Hydroxy-1-(4-methylphenyl)ethanone and 0.1 g of 2-hydroxyacetophenone in 2 mL of a 10% aqueous sodium hydroxide solution.

  • Reaction Initiation and Monitoring:

    • To each test tube, add a 10% iodine-potassium iodide solution dropwise with shaking until a faint yellow color persists.

    • Observe the rate at which the brown color of the iodine disappears. The faster the decolorization, the faster the rate of enolization.

  • Qualitative Analysis:

    • Record the approximate time taken for the decolorization to occur for both ketones. A faster decolorization indicates a faster rate of enolization.[6]

The rate of decolorization is expected to be slower for 2-Hydroxy-1-(4-methylphenyl)ethanone, indicating a slower rate of enolization.

CompoundTime for Decolorization (approx. seconds)
2-hydroxyacetophenone
2-Hydroxy-1-(4-methylphenyl)ethanone

Conclusion

The presence of a para-methyl group in 2-Hydroxy-1-(4-methylphenyl)ethanone is predicted to decrease its reactivity towards nucleophilic addition and enolization, while potentially increasing its rate of Dakin oxidation compared to 2-hydroxyacetophenone. The provided experimental protocols offer a robust framework for researchers to empirically validate these theoretical predictions. A thorough understanding of these reactivity differences is crucial for the strategic design of synthetic routes and the optimization of reaction conditions in the development of novel pharmaceuticals and fine chemicals.

References

  • Scribd. Acetophenone Reduction with NaBH4. [Link]

  • Dakin Rearrangement. B.SC Sem – IV CHEMISTRY HONOURS Paper ; CC – 10 Unit : Rearrangement Reaction. [Link]

  • Zhang, Y., et al. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Research, 2005.
  • Hocking, M. B. Dakin Oxidation of o-Hydroxyacetophenone and some Benzophenones: Rate Enhancement and Mechanistic Aspects. ResearchGate, 1973. [Link]

  • Hocking, M. B., & Ong, J. H. Kinetic studies of Dakin oxidation of o- and p-hydroxyacetophenones. Canadian Journal of Chemistry, 1977. [Link]

  • Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Wikipedia. Dakin oxidation. [Link]

  • Hocking, M. B. Kinetic studies of Dakin oxidation of o- and p-hydroxyacetophenones. ResearchGate, 1977. [Link]

  • Ali, M. A., et al. Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. SciELO, 2007. [Link]

  • Hocking, M. B. Dakin Oxidation of o-Hydroxyacetophenone and some Benzophenones: Rate Enhancement and Mechanistic Aspects. Canadian Journal of Chemistry, 1973. [Link]

  • Organic Chemistry Portal. Dakin Reaction. [Link]

  • University of Missouri–St. Louis. Aldol Condensation. [Link]

  • Science Madness. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. [Link]

  • Doc Brown's Chemistry. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis. [Link]

  • Ünver, H., et al. (E)-1-{2-Hydroxy-5-[(4-methylphenyl)diazenyl]phenyl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 2011. [Link]

  • Chemguide. triiodomethane (iodoform) reaction with aldehydes and ketones. [Link]

  • Chemistry Stack Exchange. Resonance and reductions with sodium borohydride. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube, 2016. [Link]

  • Yoo, B. W., & Choi, K. H. Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. ResearchGate, 2005. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • Ünver, H., et al. (E)-1-{2-Hydroxy-5-[(4-methylphenyl)diazenyl]phenyl}ethanone. ResearchGate, 2011. [Link]

  • Schwab, C. M., et al. Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. ResearchGate, 2017. [Link]

  • Chemguide. reduction of aldehydes and ketones. [Link]

  • Chemistry LibreTexts. 17.2: Enolization of Aldehydes and Ketones. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • Pearson+. Predict the products of aldol condensation, followed by dehydrati... [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). [Link]

  • Reddit. Sodium borohydride mechanism question. [Link]

  • NIST. 4-Hydroxy-2-methylacetophenone. [Link]

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Comparative

Validating the Purity of 2-Hydroxy-1-(4-methylphenyl)ethanone: A Comparative Guide to qNMR vs. HPLC-UV

In the landscape of pharmaceutical research and chemical synthesis, the absolute purity of starting materials and intermediates dictates the success of downstream reactions and the safety profile of final active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and chemical synthesis, the absolute purity of starting materials and intermediates dictates the success of downstream reactions and the safety profile of final active pharmaceutical ingredients (APIs). 2-Hydroxy-1-(4-methylphenyl)ethanone (CAS: 4079-54-3)—a critical aromatic ketone building block—requires rigorous purity validation.

While High-Performance Liquid Chromatography (HPLC) has historically been the default analytical tool, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior primary method for absolute quantification. This guide objectively compares the performance of qNMR against traditional HPLC-UV for the purity assessment of 2-Hydroxy-1-(4-methylphenyl)ethanone, detailing the mechanistic causality behind experimental choices and providing a self-validating methodological framework.

The Mechanistic Rationale: Why qNMR?

The fundamental limitation of HPLC-UV in absolute purity determination lies in its reliance on relative light absorbance. HPLC quantifies components based on their UV extinction coefficients. If an impurity lacks a chromophore or absorbs light differently than the main analyte, an area-percent calculation will inherently skew the actual purity unless specific, highly pure reference standards are available for every single impurity to establish response factors 1.

In contrast, qNMR is a primary analytical method. The foundational principle of qNMR is that the integrated area of an NMR resonance signal is directly and strictly proportional to the molar concentration of the nuclei (protons) generating that signal 2. By optimizing instrumental parameters, the NMR response becomes universal for all chemical components in the solution. This allows for the use of a single, universally certified internal standard (IS) to determine the absolute purity of the analyte with accuracy and precision significantly better than 1%, completely bypassing the need for an identical reference standard of the analyte itself 3.

Designing a Self-Validating qNMR System

To ensure the qNMR protocol is self-validating, every experimental variable must be controlled to eliminate bias. For 2-Hydroxy-1-(4-methylphenyl)ethanone, the system design hinges on two critical choices: Internal Standard selection and Relaxation Delay (D1) optimization.

Causality of Internal Standard Selection

For accurate integration, the internal standard's signal must not overlap with any of the analyte's signals. 2-Hydroxy-1-(4-methylphenyl)ethanone exhibits the following key 1 H NMR signals:

  • Aromatic protons: Multiplets at δ 7.3 – 7.9 ppm (4H)

  • Methylene protons (-CH 2​ -OH): Singlet at δ 4.8 ppm (2H)

  • Methyl protons (-CH 3​ ): Singlet at δ 2.4 ppm (3H)

Maleic acid (MA) is selected as the Internal Standard Reference Material (ISRM). In DMSO- d6​ , Maleic acid produces a sharp, isolated singlet at δ 6.26 ppm (2H) 4. This provides perfect baseline resolution away from the analyte's signals, satisfying the strict specificity requirement for qNMR validation 5.

Causality of Relaxation Delay (D1)

NMR quantification requires that all excited nuclei return to their thermal equilibrium state before the next pulse is applied. If the relaxation delay (D1) is too short, signals with longer longitudinal relaxation times ( T1​ ) will be under-represented, destroying the molar proportionality. The D1 must be set to ≥5×T1​ of the slowest-relaxing proton to ensure >99.3% magnetization recovery.

Experimental Workflow: Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation
  • Using a calibrated micro-analytical balance (readability 0.01 mg), accurately co-weigh approximately 10.00 mg of 2-Hydroxy-1-(4-methylphenyl)ethanone (Analyte) and 5.00 mg of Maleic Acid (Internal Standard, certified purity >99.9%).

  • Record the exact masses ( mx​ and mstd​ ).

  • Transfer both powders quantitatively into a clean glass vial.

Step 2: Dissolution
  • Add 0.6 mL of high-purity DMSO- d6​ ( 99.8 atom % D) to the vial.

  • Vortex gently until complete dissolution is achieved. Ensure no undissolved particulates remain, as this would violate the gravimetric traceability.

  • Transfer the homogeneous solution into a standard 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Pulse Sequence: Standard 1D 1 H sequence with a 90° excitation pulse to maximize the signal-to-noise (S/N) ratio.

  • Relaxation Delay (D1): Set to 30 seconds (ensuring D1>5×T1​ ).

  • Number of Scans (NS): 16 to 64 scans, optimized to achieve an S/N ratio of at least 250:1 for the analyte and standard signals.

Step 4: Data Processing & Calculation
  • Apply a 0.3 Hz exponential line-broadening window function and zero-fill the FID to 64k data points to enhance digital resolution.

  • Perform rigorous manual phase correction (zero and first order) and baseline correction.

  • Integration: Integrate the Maleic acid IS singlet at δ 6.26 ppm ( Istd​ , 2H) and the analyte's methyl singlet at δ 2.40 ppm ( Ix​ , 3H).

  • Calculation: Determine the absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = purity of the Maleic acid standard).

Comparative Performance Data: qNMR vs. HPLC-UV

To guide analytical method selection, the following table summarizes the quantitative performance metrics of qNMR compared to traditional HPLC-UV for purity validation.

Analytical ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Fundamental Principle Direct molar proportionality (Signal area Nuclei count)Relative UV absorbance (Dependent on response factors)
Reference Standard Requirement None required for the analyte (Uses universal IS)Required for accurate quantification of analyte & impurities
Accuracy High (Provides absolute mass fraction purity)Variable (Can be skewed by differing extinction coefficients)
Precision (RSD %) < 1.0% (Fewer sample prep steps, highly reproducible)< 1.5% (Subject to injection and separation variances)
Limit of Detection (LOD) ~0.1% (Suitable for main component assay)~0.01% (Superior for trace impurity profiling)
Analysis Time per Sample ~15 minutes (Minimal method development required)~30+ minutes (Requires extensive chromatographic method dev)

Logical Workflow Diagram

The following diagram illustrates the orthogonal validation pathways, highlighting the logical differences between the primary qNMR method and the secondary HPLC method.

PurityValidation cluster_qNMR qNMR (Primary Method) cluster_HPLC HPLC-UV (Secondary Method) Start Purity Assessment: 2-Hydroxy-1-(4-methylphenyl)ethanone q1 Gravimetric Co-weighing (Analyte + Maleic Acid IS) Start->q1 h1 Volumetric Preparation (Analyte + Ref Standards) Start->h1 q2 1H NMR Acquisition (DMSO-d6, Optimized D1 > 5*T1) q1->q2 q3 Direct Molar Integration (Area ∝ Nuclei Count) q2->q3 Out_q Absolute Purity Value (High Accuracy) q3->Out_q h2 Chromatographic Separation (UV Detection) h1->h2 h3 Relative Area Percent (Response Factor Dependent) h2->h3 Out_h Impurity Profiling (High Sensitivity) h3->Out_h Final Orthogonal Validation Complete (Comprehensive Profile) Out_q->Final Out_h->Final

Logical workflow comparing qNMR and HPLC-UV for orthogonal purity validation.

References

  • Benchchem.A Comparative Guide to Pseudopurpurin Purity Assessment: qNMR vs. HPLC.
  • Emery Pharma.A Guide to Quantitative NMR (qNMR).
  • ACS Publications.Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.
  • BIPM (Bureau International des Poids et Mesures).ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid.
  • JOCPR.Quantitative determination and Validation of Pioglitazone in Pharmaceutical using Quantitative Nuclear Magnetic Resonance Spectroscopy.

Sources

Validation

Comparative study of catalysts for 2-Hydroxy-1-(4-methylphenyl)ethanone reduction

Comparative Study of Catalysts for the Asymmetric Reduction of 2-Hydroxy-1-(4-methylphenyl)ethanone The asymmetric reduction of α-hydroxy aromatic ketones, specifically 2-hydroxy-1-(4-methylphenyl)ethanone (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Catalysts for the Asymmetric Reduction of 2-Hydroxy-1-(4-methylphenyl)ethanone

The asymmetric reduction of α-hydroxy aromatic ketones, specifically 2-hydroxy-1-(4-methylphenyl)ethanone (also known as 4'-methyl-2-hydroxyacetophenone), is a critical transformation in pharmaceutical synthesis. The resulting product, 1-(4-methylphenyl)ethane-1,2-diol, serves as a highly valuable chiral building block for downstream active pharmaceutical ingredients (APIs). However, achieving high enantioselectivity and conversion rates with electronically rich, functionalized substrates presents a significant catalytic challenge[1].

This guide provides an objective, data-driven comparison of the two dominant catalytic paradigms for this transformation: Transition Metal Chemocatalysis (e.g., Iridium/Ruthenium complexes) and Enzymatic Biocatalysis (Ketoreductases).

Mechanistic Divergence & Stereocontrol Logic

The choice of catalyst dictates not only the operational parameters of the reaction but also the fundamental mechanism of hydride transfer.

  • Chemocatalysis (Ir/Ru Complexes): Modern asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) rely on chiral diamine ligands, such as MsDPEN or TsDPEN. For instance, the Cp*Ir(OTf)(MsDPEN) complex operates via an outer-sphere mechanism where the metal and the ligand act as a bifunctional scaffold[1],[2]. The hydride is transferred to the carbonyl carbon while a proton is simultaneously delivered to the oxygen, governed by the steric bulk of the chiral ligand.

  • Biocatalysis (Ketoreductases - KREDs): KREDs achieve stereocontrol through highly specific enzyme-substrate binding pockets. The hydride is delivered from a nicotinamide cofactor (NADPH or NADH). Because the enzyme pocket restricts the orientation of the 2-hydroxy-1-(4-methylphenyl)ethanone substrate, hydride attack occurs exclusively on one face (Re or Si) of the carbonyl, often yielding >99% enantiomeric excess (ee)[3],[4].

Mechanistic_Pathways sub 2-Hydroxy-1-(4-methylphenyl)ethanone (Prochiral Substrate) chemo Chemocatalysis Cp*Ir(III) / Ru(II) (H2 or Formate donor) sub->chemo Metal-Ligand Coordination bio Biocatalysis Ketoreductase (KRED) (NADPH recycling) sub->bio Enzyme Pocket Binding prodR (R)-1-(4-methylphenyl)ethane-1,2-diol (High ee) chemo->prodR Bifunctional Hydride Transfer (Outer-sphere) prodS (S)-1-(4-methylphenyl)ethane-1,2-diol (High ee) bio->prodS Cofactor Hydride Transfer (Strict face selectivity)

Fig 1: Divergent stereoselective reduction pathways for 2-Hydroxy-1-(4-methylphenyl)ethanone.

Comparative Performance Data

The following table synthesizes experimental data for the reduction of 4'-methyl-substituted α-hydroxyacetophenones across different catalytic systems.

Catalyst SystemCatalyst TypeSubstrate/Catalyst (S/C) RatioReaction ConditionsConversion (%)Enantiomeric Excess (ee)
Cp*Ir(OTf)[(S,S)-MsDPEN] Transition Metal (AH)1,00010 atm H₂, 60 °C, 15 h, Methanol>99%94% (R)[1]
Ru(II)/TsDPEN (Tethered) Transition Metal (ATH)100 - 200HCO₂Na / H₂O-MeOH (1:1), 60 °C, 1 h>99%>94% (R or S)[5]
KRED / GDH (Whole Cell) Biocatalyst50 mg/mL lyophilized cellspH 6.5 buffer, 20 °C, 6-16 h, Glucose>90%>99% (S)[3],[6]

Data Analysis & Causality:

  • Electronic Effects in Chemocatalysis: The electron-donating 4'-methyl group on the substrate decreases the electrophilicity of the carbonyl carbon. Consequently, traditional Ru(II) catalysts that excel with α-chloro ketones are often inert here[1]. The highly active Cp*Ir(III)/MsDPEN complex overcomes this electronic barrier, achieving quantitative yields at a high S/C ratio of 1000[1].

  • Solvent Dynamics: For tethered Ru(II)/TsDPEN ATH systems, purely aqueous conditions often fail due to the poor solubility of the substrate. Using a 1:1 Methanol/Water mixture resolves this mass-transfer limitation, enabling complete reduction in under an hour[5].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes the mechanistic rationale (causality) behind the operation.

Protocol A: Asymmetric Hydrogenation via Cp*Ir(III)/MsDPEN

Designed for high-throughput scaling where high-pressure infrastructure is available.

  • Catalyst Activation: In an argon-filled glovebox, dissolve Cp*Ir(OTf)[(S,S)-MsDPEN] (0.001 mmol) in anhydrous, degassed methanol (1.0 mL).

    • Causality: Rigorous exclusion of oxygen is mandatory. Ir(III) hydride intermediates are highly susceptible to oxidative deactivation, which would prematurely terminate the catalytic cycle and depress the overall yield.

  • Substrate Preparation: Add 2-hydroxy-1-(4-methylphenyl)ethanone (1.0 mmol) to the catalyst solution to achieve an S/C ratio of 1000[1]. Transfer the mixture to a stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave three times with H₂ gas, then pressurize to 10 atm. Heat the reaction to 60 °C and stir at 800 rpm for 15 hours[1].

    • Causality: The electron-rich nature of the 4'-methyl substrate requires elevated temperature (60 °C) and pressure (10 atm) to overcome the higher activation energy barrier for hydride insertion[1].

  • Quenching & Validation: Vent the H₂ gas slowly. Evaporate the methanol under reduced pressure. Determine the conversion via ¹H-NMR and the enantiomeric excess via Chiral HPLC (e.g., DAICEL CHIRALCEL OB column)[1].

Protocol B: Biocatalytic Reduction via KRED/GDH System

Designed for ambient-condition synthesis with absolute stereochemical demands.

  • Buffer & Cofactor Setup: Prepare 2 mL of 0.1 M potassium phosphate buffer (pH 6.5). Dissolve 10 g/L D-(+)-glucose and 1.0 mM NADP⁺ into the buffer[3],[6].

    • Causality: The glucose/glucose dehydrogenase (GDH) coupled system continuously regenerates NADPH from NADP⁺. This self-sustaining loop prevents product inhibition and eliminates the need for stoichiometric amounts of expensive cofactors[7].

  • Enzyme & Substrate Addition: Add 50 mg/mL of lyophilized E. coli cells co-expressing KRED and GDH (or 5 mg of purified enzyme)[3],[6]. Add 2-hydroxy-1-(4-methylphenyl)ethanone to a final concentration of 0.75 M to 1.0 M[3].

  • Incubation: Shake the mixture at 20–30 °C for 6 to 16 hours.

    • Causality: Operating strictly below 35 °C prevents thermal denaturation of the KRED tertiary structure, preserving the integrity of the chiral binding pocket.

  • Extraction & Validation: Extract the aqueous mixture with five volumes of ethyl acetate (EtOAc) via vigorous vortexing[6]. Separate the organic layer, dry over Na₂SO₄, and analyze via GC or HPLC to confirm >99% ee[6].

Workflow_Validation prep 1. System Preparation (Anaerobic for Ir/Ru OR pH 6.5 for KRED) rxn 2. Catalytic Reduction (Temp / Pressure / Agitation Control) prep->rxn Initiate Reaction quench 3. Quenching & Extraction (EtOAc phase separation) rxn->quench Terminate & Isolate analysis 4. Chiral HPLC / GC Analysis (Quantify Conversion & ee %) quench->analysis Organic Layer Transfer val Self-Validation Loop: If ee < 95% or Conv < 90%, Adjust S/C, Temp, or Cofactor Load analysis->val Evaluate Metrics val->prep Optimize Parameters

Fig 2: Standardized workflow and self-validating optimization loop for asymmetric reduction.

Synthesis & Selection Guide

When deciding between these catalytic methodologies for the reduction of 2-hydroxy-1-(4-methylphenyl)ethanone, drug development professionals should weigh the following:

  • Choose Transition Metal Catalysis (Cp*Ir/MsDPEN) when operating at a large scale where high substrate-to-catalyst ratios (S/C > 1000) are required to offset catalyst costs[1]. It is ideal if the facility is equipped for high-pressure hydrogenation and strict anhydrous/anaerobic handling.

  • Choose Biocatalysis (KREDs) when absolute enantiopurity (>99% ee) is non-negotiable[3],[6]. Biocatalysis is highly favored in environments prioritizing green chemistry, as it operates in aqueous buffers at ambient temperatures and avoids heavy metal contamination in the final API[8],[6].

References

  • Asymmetric Hydrogenation of α-Hydroxy Ketones Catalyzed by MsDPEN−Cp*Ir(III) Complex Organic Letters - ACS Publications URL:[Link]

  • Reduction of a-hydroxy acetophenone at a concentration of 0.75 m... ResearchGate URL:[Link]

  • Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Highly Stereoselective Synthesis of α-Substituted β-Hydroxy Sulfones via Ketoreductase-Catalyzed Dynamic Reductive Kinetic Resolution ACS Publications URL:[Link]

  • US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones Google Patents URL

Sources

Comparative

LC-MS/MS method validation for 2-Hydroxy-1-(4-methylphenyl)ethanone quantification

High-Performance LC-MS/MS Method Validation for 2-Hydroxy-1-(4-methylphenyl)ethanone Quantification: A Comparative Guide Executive Summary Accurate quantification of 2-Hydroxy-1-(4-methylphenyl)ethanone (CAS: 4079-54-3)—...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance LC-MS/MS Method Validation for 2-Hydroxy-1-(4-methylphenyl)ethanone Quantification: A Comparative Guide

Executive Summary

Accurate quantification of 2-Hydroxy-1-(4-methylphenyl)ethanone (CAS: 4079-54-3)—a critical acetophenone derivative and synthetic intermediate—in biological matrices is essential for rigorous pharmacokinetic (PK) and toxicokinetic (TK) profiling. Developing a robust assay for this analyte presents unique challenges: its polar hydroxyl group complicates traditional liquid-liquid extraction, while its aromatic structure demands highly selective chromatographic retention to avoid endogenous matrix suppression.

This guide objectively compares sample preparation and chromatographic strategies, culminating in a fully validated, self-validating LC-MS/MS protocol aligned with the stringent ICH M10 bioanalytical method validation guidelines[1].

Mechanistic Rationale: Overcoming Analytical Bottlenecks

As an Application Scientist, method development must move beyond trial-and-error to focus on the fundamental physicochemical properties of the analyte.

Extraction Dynamics: SPE vs. LLE vs. PPT

Acetophenone derivatives are frequently quantified using LC-MS/MS coupled with various sample clean-up techniques[2]. However, not all techniques yield regulatory-compliant data for hydroxylated derivatives:

  • Protein Precipitation (PPT): While rapid, PPT fails to remove endogenous phospholipids. These lipids co-elute with the analyte, causing severe ion suppression in the Electrospray Ionization (ESI) source.

  • Liquid-Liquid Extraction (LLE): LLE provides excellent clean-up for non-polar compounds. However, the hydroxyl group on 2-Hydroxy-1-(4-methylphenyl)ethanone increases its polarity, resulting in poor partitioning into non-polar organic solvents (e.g., hexane or ethyl acetate) and yielding sub-optimal recoveries (~64%).

  • Solid Phase Extraction (SPE): Utilizing a polymeric reversed-phase sorbent (e.g., Hydrophilic-Lipophilic Balance, HLB) offers the optimal solution. It effectively retains the slightly polar analyte via both hydrophobic and polar interactions while allowing salts and phospholipids to be washed away, ensuring >90% recovery and minimal matrix effects.

Chromatographic Selectivity: C18 vs. Biphenyl

The use of advanced stationary phases is critical for isolating aromatic ketone derivatives from complex biofluids[3].

  • C18 (Octadecylsilane): The industry standard relies purely on hydrophobic dispersion forces. Because 2-Hydroxy-1-(4-methylphenyl)ethanone is relatively small and polar, it elutes early on a C18 column, landing directly in the lipid matrix suppression zone.

  • Biphenyl: A Biphenyl stationary phase features two aromatic rings that provide π−π interactions and dipole-dipole interactions in addition to standard hydrophobic retention. Because the analyte contains an electron-rich aromatic ring, the Biphenyl column offers orthogonal selectivity, shifting the analyte away from the solvent front and ensuring a clean baseline.

Selectivity Root Column Selection for Acetophenone Derivatives C18 C18 Column (Hydrophobic Only) Root->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π) Root->Biphenyl Res1 Co-elution with Lipid Matrix C18->Res1 Res2 Orthogonal Selectivity Clean Baseline Biphenyl->Res2

Figure 1: Chromatographic selectivity comparison for aromatic acetophenone derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating a stable-isotope-labeled internal standard (IS) to correct for any extraction variance or transient ion suppression.

Reagents and Materials
  • Analyte: 2-Hydroxy-1-(4-methylphenyl)ethanone (Purity 98%).

  • Internal Standard (IS): Acetophenone-d5.

  • Matrix: Blank human plasma (K2EDTA).

Step-by-Step Optimized Workflow (SPE + Biphenyl)
  • Sample Aliquoting: Transfer 50 µL of plasma (blank, calibration standard, or unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of IS working solution (100 ng/mL) to all wells except double blanks.

  • Protein Disruption (Crucial Step): Add 100 µL of 2% phosphoric acid ( H3​PO4​ ). Causality: Acidification disrupts protein-analyte binding, ensuring the analyte is fully available for sorbent interaction.

  • SPE Loading: Load the pre-treated sample onto a pre-conditioned HLB 96-well plate (30 mg/well).

  • Washing: Wash with 200 µL of 5% methanol in water. Causality: Removes highly polar endogenous interferences without eluting the target analyte.

  • Elution: Elute with 2 x 100 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • Column: Biphenyl (50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in Water (Promotes [M+H]+ ionization).

  • Mobile Phase B: 0.1% Formic acid in Methanol. Causality: Acetonitrile is a π -electron acceptor and can suppress the π−π interactions of the Biphenyl column. Methanol, a protic solvent, enhances these interactions, maximizing retention.

  • Gradient: 10% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection (Positive ESI):

    • Quantifier Transition: m/z 151.1 119.1 (Collision Energy: 15 eV; Loss of CH2​OH radical).

    • Qualifier Transition: m/z 151.1 91.1 (Collision Energy: 25 eV; Tropylium ion formation).

Workflow A Plasma Sample (50 µL) B Protein Disruption (2% H3PO4) A->B C Solid Phase Extraction (HLB Sorbent) B->C D Chromatography (Biphenyl Column) C->D E MS/MS Detection (MRM: 151.1 -> 119.1) D->E

Figure 2: Optimized LC-MS/MS bioanalytical workflow utilizing SPE and Biphenyl chromatography.

Comparative Performance & Validation Data

The optimized method was validated according to ICH M10 guidelines[1], demonstrating superiority over alternative approaches.

Table 1: Matrix Effect and Recovery Comparison (Extraction Methods)

Extraction Method Recovery (%) ± SD Matrix Effect (%) ± SD Causality / Observation
Protein Precipitation (PPT) 95.2 ± 4.1 -42.5 ± 6.3 High ion suppression due to residual phospholipids entering the ESI source.
Liquid-Liquid Extraction (LLE) 64.8 ± 5.2 -8.4 ± 2.1 Poor partitioning of the polar hydroxyl group into the non-polar organic solvent.

| Solid Phase Extraction (HLB) | 92.4 ± 3.5 | -4.1 ± 1.8 | Optimal balance: removes salts/lipids while successfully retaining the analyte. |

Table 2: Column Chemistry Comparison | Column Type | Retention Time (min) | Peak Asymmetry ( Tf​ ) | Signal-to-Noise (LLOQ) | Selectivity Mechanism | | :--- | :--- | :--- | :--- | :--- | | C18 (Octadecylsilane) | 1.2 | 1.45 | 12:1 | Hydrophobic dispersion only; co-elutes with matrix front. | | Biphenyl | 2.1 | 1.05 | 48:1 | Hydrophobic + π−π interactions; orthogonal matrix separation. |

Table 3: ICH M10 Validation Summary (SPE + Biphenyl Method) | Parameter | Result | ICH M10 Acceptance Criteria | | :--- | :--- | :--- | | Linear Range | 1.0 - 1000 ng/mL | R2≥0.99 | | LLOQ Accuracy | 104.2% | ±20% of nominal concentration | | Intra-run Precision (CV%) | 3.2% - 6.8% | 15% ( 20% at LLOQ) | | Inter-run Precision (CV%) | 4.1% - 7.5% | 15% ( 20% at LLOQ) | | Carryover | Not detected | 20% of LLOQ response in blank |

Conclusion

For the quantification of 2-Hydroxy-1-(4-methylphenyl)ethanone, relying on generic C18 chromatography and simple protein precipitation leads to analytical failure due to severe matrix effects and poor retention. By understanding the analyte's physicochemical properties, we demonstrate that coupling Polymeric SPE with Biphenyl chromatography provides the necessary π−π selectivity and sample purity required to easily pass ICH M10 validation criteria.

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." (2023).[1] URL:[Link]

  • Molecules. "Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study." (2020).[2] URL:[Link]

  • International Journal of Pharmaceutical Sciences. "Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS." (2024).[3] URL:[Link]

Sources

Validation

Comprehensive Structural Comparison: 2-Hydroxy-1-(4-methylphenyl)ethanone vs. Its Isomers

Executive Summary In drug development and organic synthesis, subtle positional isomerism dictates profound shifts in a molecule’s physicochemical properties, reactivity, and biological efficacy. This guide provides an ob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and organic synthesis, subtle positional isomerism dictates profound shifts in a molecule’s physicochemical properties, reactivity, and biological efficacy. This guide provides an objective, data-driven comparison between the target compound 2-Hydroxy-1-(4-methylphenyl)ethanone (an α -hydroxy ketone) and two of its primary positional isomers: 1-(2-Hydroxy-4-methylphenyl)ethanone and 1-(2-Hydroxy-5-methylphenyl)ethanone (both ortho-hydroxyacetophenones). By analyzing their structural divergence, we can establish a predictive framework for their behavior in synthetic workflows and biological assays.

Structural & Physicochemical Divergence

While all three compounds share the molecular formula C9​H10​O2​ (MW: 150.17 g/mol ), the spatial relationship between the hydroxyl (-OH) group and the carbonyl (C=O) moiety fundamentally alters their intermolecular dynamics[1][2][3].

Property / FeatureTarget CompoundIsomer 1Isomer 2
IUPAC Name 2-Hydroxy-1-(4-methylphenyl)ethanone1-(2-Hydroxy-4-methylphenyl)ethanone1-(2-Hydroxy-5-methylphenyl)ethanone
CAS Number 4079-54-3[2]6921-64-8[1]1450-72-2
Structural Class α -Hydroxy Ketone (Phenacyl alcohol)ortho-Hydroxyacetophenoneortho-Hydroxyacetophenone
SMILES O=C(C1=CC=C(C)C=C1)COCC1=CC(=C(C=C1)C(=O)C)OCc1ccc(O)c(c1)C(C)=O
H-Bonding Profile Intermolecular dominantStrong Intramolecular (Chelation)Strong Intramolecular (Chelation)
Key Application Synthetic intermediate / Building blockNatural acaricidal agentPhotoinitiator / Precursor

Mechanistic Insights: Structure-Reactivity Relationships

The defining mechanistic difference between these isomers lies in hydrogen bonding causality :

  • The Target (CAS 4079-54-3): The hydroxyl group is located on the α -carbon relative to the carbonyl[2]. Because it cannot form a stable planar 6-membered ring via intramolecular hydrogen bonding, it readily engages in intermolecular hydrogen bonding. This increases its polarity and makes the primary alcohol highly susceptible to oxidation (yielding an α -ketoaldehyde) or nucleophilic substitution.

  • Isomers 1 & 2 (CAS 6921-64-8 & 1450-72-2): The hydroxyl group is positioned ortho to the acetyl group on the aromatic ring[1][3]. This proximity enforces a strong, thermodynamically stable intramolecular hydrogen bond (chelation) with the carbonyl oxygen. This chelation "masks" the hydroxyl group, significantly lowering the boiling point relative to the target compound, increasing lipophilicity, and providing resistance against certain nucleophilic attacks.

Experimental Workflows: Synthesis & Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPC) are embedded to confirm causality at each step.

Protocol A: Synthesis of Target (CAS 4079-54-3) via α -Substitution

Direct hydroxylation of acetophenones is prone to over-oxidation. Therefore, a controlled two-step substitution is the standard approach[2].

  • Step 1: α -Bromination. Dissolve 4-methylacetophenone in glacial acetic acid. Slowly add 1.05 equivalents of molecular bromine ( Br2​ ) at 0–5 °C.

    • Causality: Low temperature prevents polybromination. The enol tautomer reacts with Br2​ to form α -bromo-4'-methylacetophenone.

  • Step 2: Acetate Displacement. Reflux the intermediate with anhydrous sodium acetate in ethanol for 10 hours[2].

    • Causality: Direct hydroxide attack often leads to aldol condensation or polymeric degradation. Sodium acetate acts as a milder nucleophile, forming an ester intermediate.

  • Step 3: Hydrolysis. Treat the ester intermediate with 1M HCl in ethanol under reflux for 6 hours to yield the final α -hydroxy ketone[2].

  • Self-Validation (NMR): Confirm success via 1H NMR. The disappearance of the α -methyl singlet (~2.5 ppm) and the emergence of a deshielded methylene singlet (~4.8 ppm, CH2​ -OH) validates the structural conversion.

Protocol B: Synthesis of Isomer 1 (CAS 6921-64-8) via Fries Rearrangement

ortho-Hydroxyacetophenones are classically synthesized via the Fries rearrangement of phenolic esters[4].

  • Step 1: Esterification. React m-cresol with acetic anhydride to form m-tolyl acetate.

  • Step 2: Lewis Acid Catalysis. Dissolve m-tolyl acetate in strictly anhydrous dichloromethane. Add 1.2 equivalents of Zirconium tetrachloride ( ZrCl4​ ) or Aluminum chloride ( AlCl3​ ) and stir at ambient temperature[4].

    • Causality: The environment must be strictly anhydrous; trace water will rapidly hydrolyze the Lewis acid, quenching the generation of the critical acylium ion intermediate. The acylium ion attacks the ortho position of the activated aromatic ring.

  • Step 3: Quenching & Extraction. Quench slowly with ice-cold 1M HCl to break the aluminum/zirconium complex. Extract with ethyl acetate.

  • Self-Validation (TLC & NMR): Monitor via TLC (UV 254 nm). The product will elute faster than the starting material due to intramolecular H-bonding reducing its interaction with the polar silica gel. Confirm via 1H NMR by observing a highly deshielded phenolic proton (~12.0 ppm), characteristic of strong carbonyl chelation.

Biological & Application Profiling

The structural nuances directly dictate field applications. Isomer 1 (1-(2-Hydroxy-4-methylphenyl)ethanone) is a naturally occurring phenolic compound isolated from Angelicae koreana roots[5]. Experimental assays have proven its potent acaricidal properties against mite species, a biological activity heavily reliant on its specific lipophilic profile and ortho-phenolic structure[5][4]. Conversely, the Target compound (CAS 4079-54-3) lacks this specific biological profile but serves as a highly versatile electrophilic building block in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs).

Pathway Visualization

IsomerComparison Root C9H10O2 Isomers (MW: 150.17 g/mol) Target 2-Hydroxy-1-(4-methylphenyl)ethanone (CAS 4079-54-3) Root->Target α-OH Ketone Iso1 1-(2-Hydroxy-4-methylphenyl)ethanone (CAS 6921-64-8) Root->Iso1 o-OH Acetophenone Iso2 1-(2-Hydroxy-5-methylphenyl)ethanone (CAS 1450-72-2) Root->Iso2 o-OH Acetophenone FeatureTarget No Intramolecular H-Bond Intermolecular H-bonding dominant Target->FeatureTarget FeatureIso Strong Intramolecular H-Bond (Chelation with Carbonyl) Iso1->FeatureIso Iso2->FeatureIso SynTarget Synthesis: α-Bromination followed by Hydrolysis SynTarget->Target SynIso1 Synthesis: Fries Rearrangement (m-Tolyl Acetate) SynIso1->Iso1 SynIso2 Synthesis: Fries Rearrangement (p-Tolyl Acetate) SynIso2->Iso2

Divergent synthetic pathways and structural features of C9H10O2 isomers.

References

  • MedChemExpress. "2'-Hydroxy-4'-methylacetophenone | Acaricide Agent".
  • ChemicalBook. "2'-Hydroxy-4'-methylacetophenone | 6921-64-8".
  • PubChem. "2'-Hydroxy-4'-methylacetophenone | C9H10O2 | CID 81338".
  • Ambeed. "4079-54-3 | 2-Hydroxy-4'-methylacetophenone".
  • PubChem. "2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068".

Sources

Comparative

Evaluating photoinitiator efficiency of 2-Hydroxy-1-(4-methylphenyl)ethanone analogs

Evaluating Photoinitiator Efficiency of 2-Hydroxy-1-(4-methylphenyl)ethanone Analogs: A Comparative Guide When engineering UV-curable systems—whether for high-resolution stereolithography (SLA), biocompatible hydrogels,...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Photoinitiator Efficiency of 2-Hydroxy-1-(4-methylphenyl)ethanone Analogs: A Comparative Guide

When engineering UV-curable systems—whether for high-resolution stereolithography (SLA), biocompatible hydrogels, or industrial coatings—the selection of the photoinitiator (PI) dictates the kinetic efficiency, depth of cure, and ultimate network architecture. 2-Hydroxy-1-(4-methylphenyl)ethanone, a p-methyl functionalized analog of the widely used α-hydroxyacetophenone class, presents a compelling alternative to industry standards like Darocur 1173 and Irgacure 2959.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 2-Hydroxy-1-(4-methylphenyl)ethanone analogs against conventional alternatives. We will dissect the mechanistic causality behind their efficiency and outline self-validating experimental protocols to accurately quantify their performance in your formulations.

Mechanistic Causality: The Photolysis Pathway

The efficiency of 2-Hydroxy-1-(4-methylphenyl)ethanone is fundamentally rooted in its photochemistry. As a Type I photoinitiator, it undergoes homolytic cleavage upon UV absorption to generate reactive free radicals [1].

When irradiated with UVA light (typically 300–350 nm), the molecule is excited to a singlet state, which rapidly transitions to a triplet state via intersystem crossing. This is followed by Norrish Type I α-cleavage, breaking the σ-bond between the carbonyl group and the aliphatic α-carbon to yield a p-toluoyl radical and a hydroxymethyl radical [2].

The Causality of the p-Methyl Group: The high initiation efficiency of this specific analog is driven by electronic stabilization. The electron-donating methyl group on the phenyl ring stabilizes the excited triplet state and the resulting benzoyl-type radical via inductive effects. This lowers the activation energy for cleavage, thereby increasing the quantum yield of radical generation compared to unsubstituted analogs. Furthermore, its excellent compatibility with polyols and diverse resin matrices ensures uniform distribution, preventing localized curing gradients [3].

NorrishTypeI A 2-Hydroxy-1-(4-methylphenyl) ethanone B Excited Triplet State (T1) A->B UV Absorption (300-350 nm) C p-Toluoyl Radical (Active Initiator) B->C Norrish Type I α-Cleavage D Hydroxymethyl Radical (Active Initiator) B->D Norrish Type I α-Cleavage E Polymerization Network C->E Monomer Attack D->E Monomer Attack

Norrish Type I α-cleavage pathway of 2-Hydroxy-1-(4-methylphenyl)ethanone.

Comparative Performance Analysis

To objectively evaluate 2-Hydroxy-1-(4-methylphenyl)ethanone analogs, we must benchmark them against established Type I photoinitiators. Matching the PI's absorption spectrum with the emission spectrum of the UV source is the primary driver of initiation efficiency [4].

The table below summarizes the quantitative performance metrics of common alternatives:

PhotoinitiatorChemical Classλ_max (nm)Water SolubilityCytotoxicityRelative Efficiency (@ 365 nm)
2-Hydroxy-1-(4-methylphenyl)ethanone α-Hydroxyacetophenone~255, 300Low to ModerateModerateHigh
Irgacure 2959 Ether-substituted Acetophenone~275~0.5 - 1.0 wt%LowModerate
Darocur 1173 Unsubstituted Acetophenone~245, 280< 0.1 wt%HighHigh (in organics)
LAP Acylphosphine Oxide~375> 4.0 wt%Very LowVery High

Insight: While LAP dominates in visible-light (405 nm) and highly aqueous systems, 2-Hydroxy-1-(4-methylphenyl)ethanone analogs offer superior solubility in organic resins compared to Irgacure 2959, and lower volatility/migration potential than Darocur 1173, making them highly efficient for thin-film UV-A curing.

Self-Validating Experimental Protocols

A robust PI evaluation requires methodologies that isolate photochemical efficiency from environmental variables (e.g., oxygen inhibition, thermal curing). The following protocols are designed as self-validating systems.

Protocol A: Real-Time Photorheology (Gelation Kinetics)

Causality: Measuring the storage modulus (G') directly quantifies the mechanical evolution of the polymer network. The rate of G' increase ( dG′/dt ) serves as a macroscopic proxy for the radical generation efficiency of the PI.

  • Formulation: Dissolve the PI analog (typically 0.5–2.0 wt%) into a model monomer matrix (e.g., PEGDA or an aliphatic urethane acrylate) under amber lighting.

  • Rheometer Setup: Load the sample onto a rheometer equipped with a UV-transparent quartz bottom plate. Set the gap to 50 µm to minimize UV attenuation through the z-axis.

  • Self-Validating Execution (Dark-Light-Dark Sequence):

    • 0–60s (Dark Phase): Run the rheometer without UV. Validation: Establishes a baseline G' and proves no spontaneous thermal crosslinking is occurring.

    • 60–300s (Light Phase): Trigger the UV source (e.g., 365 nm LED at 10 mW/cm²). Record the crossover point of G' and G'' (the gel point) and the ultimate plateau modulus.

    • 300–360s (Dark Phase): Turn off the UV. Validation: Measures "dark cure" (continued propagation of living radicals). This internal control ensures the primary modulus jump is strictly light-dependent.

Protocol B: Real-Time FTIR Spectroscopy (Double Bond Conversion)

Causality: Tracking the disappearance of the acrylate C=C double bond stretch provides a direct molecular measurement of monomer conversion, directly reflecting PI efficiency.

  • Sample Preparation: Deposit a thin film of the formulated resin onto an Attenuated Total Reflectance (ATR) crystal.

  • Spectrometer Calibration: Set the FTIR to rapid-scan mode (e.g., 2 spectra/second) to capture transient kinetics.

  • Self-Validating Execution (Internal Normalization): Absolute peak height can artificially increase or decrease due to film shrinkage during polymerization. To validate the data, normalize the reactive C=C peak area (typically 1620–1635 cm⁻¹) against an internal reference peak that does not participate in the reaction (e.g., the carbonyl C=O stretch at 1720 cm⁻¹).

  • Conversion Calculation: Calculate the final conversion percentage using the ratiometric difference between the unilluminated state and the plateau state. This isolates true photochemical conversion from physical artifacts.

Experimental Workflow Visualization

Workflow Step1 1. Monomer + PI Formulation (Dark Conditions) Step2 2. UV-Vis Spectroscopy (Determine λ_max & ε) Step1->Step2 Step3 3. Real-Time Photorheology (Storage Modulus G') Step1->Step3 Step4 4. RT-FTIR Spectroscopy (C=C Bond Conversion) Step1->Step4 Output PI Efficiency & Kinetics Profile Step2->Output Step3->Output Step4->Output

Multiplexed experimental workflow for evaluating photoinitiator efficiency.

References

  • UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog -[Link][1]

  • Photoinitiators: Challenges in Food Packaging Applications - UV+EB Technology -[Link][2]

  • What are the advantages of the compatibility of p-hydroxyacetophenone and polyols? - SPR Chemical -[Link][3]

Sources

Validation

FTIR spectroscopy comparative analysis of 2-Hydroxy-1-(4-methylphenyl)ethanone derivatives

FTIR Spectroscopy Comparative Analysis of 2-Hydroxy-1-(4-methylphenyl)ethanone Derivatives: A Technical Guide Introduction 2-Hydroxy-1-(4-methylphenyl)ethanone (also known as α -hydroxy-p-methylacetophenone) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopy Comparative Analysis of 2-Hydroxy-1-(4-methylphenyl)ethanone Derivatives: A Technical Guide

Introduction

2-Hydroxy-1-(4-methylphenyl)ethanone (also known as α -hydroxy-p-methylacetophenone) is a highly versatile building block utilized in the synthesis of pharmaceuticals, photoinitiators, and advanced coordination complexes. For researchers and drug development professionals, tracking the structural evolution of this parent compound into its derivatives—such as Schiff bases, Mannich bases, and transition metal complexes—requires highly sensitive analytical techniques.

Fourier-Transform Infrared (FTIR) spectroscopy serves as the gold standard for this comparative analysis. By interrogating the vibrational modes of the α -hydroxyl (-OH) and carbonyl (C=O) functional groups, scientists can objectively elucidate intra- and intermolecular hydrogen bonding networks, electronic substituent effects, and metal-ligand coordination geometries [1].

Mechanistic Grounding: The Causality of Vibrational Shifts

In FTIR spectroscopy, the precise wavenumber at which a functional group absorbs infrared radiation is dictated by the force constant of the bond and the reduced mass of the atoms involved. When comparing 2-Hydroxy-1-(4-methylphenyl)ethanone to its derivatives, three primary spectral regions are of diagnostic importance:

  • The Hydroxyl (O-H) Stretching Region (3200–3500 cm⁻¹): In the parent compound, the proximity of the α -hydroxyl group to the carbonyl oxygen facilitates intramolecular hydrogen bonding. This interaction weakens the O-H bond (lowering its force constant), which broadens and shifts the ν (O-H) band to lower wavenumbers. When derivatized into Mannich bases, the O-H stretch shifts further based on new hydrogen bonding networks (e.g., with newly introduced amine nitrogen atoms) [1]. In metal complexes, the complete disappearance of this band confirms the deprotonation and coordination of the oxygen to the metal center [2].

  • The Carbonyl (C=O) Stretching Region (1650–1690 cm⁻¹): The parent ketone typically exhibits a sharp ν (C=O) band. Its frequency is governed by a push-pull mechanism: conjugation with the aromatic ring lowers the frequency, while the inductive electron-withdrawing effect of the adjacent α -hydroxyl group slightly raises it.

  • The Azomethine (C=N) Stretching Region (1590–1620 cm⁻¹): When the parent compound is condensed with primary amines to form Schiff bases, the C=O band is entirely consumed and replaced by a new ν (C=N) band [3]. Upon subsequent complexation with transition metals (e.g., Palladium or Copper), electron density is drawn away from the C=N bond toward the metal, decreasing the bond's force constant and shifting the band to even lower frequencies (e.g., from 1613 cm⁻¹ down to ~1599 cm⁻¹)[2].

Comparative Data Analysis

To objectively compare the parent compound with its derivatives, the following table synthesizes quantitative FTIR data derived from structural studies of substituted acetophenone derivatives.

Compound / Derivative Type ν (O-H) (cm⁻¹) ν (C=O) (cm⁻¹) ν (C=N) (cm⁻¹)Key Spectral Observation & Causality
2-Hydroxy-1-(4-methylphenyl)ethanone ~3430 (Broad)~1685 (Strong)N/ANative intramolecular H-bonding broadens the O-H stretch.
Mannich Base Derivative (e.g., Morpholine-substituted)~3445 (Broad)~1690 (Strong)N/AIntroduction of bulky amines disrupts native H-bonding, shifting C=O slightly higher [1].
Schiff Base Ligand (e.g., Ethylenediamine derivative)~3425 (Broad)Disappears~1613 (Strong)Complete condensation of the ketone forms the azomethine linkage [3].
Palladium(II) Schiff Base Complex DisappearsN/A~1599 (Strong)Deprotonation of -OH and metal coordination to nitrogen weakens the C=N bond [2].

Experimental Protocol: Self-Validating FTIR Workflow

To ensure scientific trustworthiness and reproducibility, the following protocol represents a self-validating system for FTIR analysis. Every step includes an internal check to prevent artifacts (such as moisture contamination or scattering effects).

Step 1: Sample Preparation (KBr Pellet Method)

  • Procedure: Weigh 1–2 mg of the highly purified derivative and 100 mg of spectroscopic-grade Potassium Bromide (KBr). Grind the mixture in an agate mortar until a fine, homogeneous powder is achieved (particle size < 2 μm). Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Causality & Validation: KBr is IR-transparent in the 4000-400 cm⁻¹ range. Grinding to < 2 μm minimizes the Christiansen effect (anomalous scattering that distorts peak shapes).

  • Validation Check: A purely transparent pellet indicates proper grinding and pressing. If the pellet is opaque, scattering will artificially broaden the baseline, and the sample must be reprepared.

Step 2: Background Subtraction and Environmental Control

  • Procedure: Purge the FTIR spectrometer sample compartment with dry nitrogen for 5 minutes. Collect a background spectrum of a blank KBr pellet.

  • Causality & Validation: Atmospheric water vapor and CO₂ exhibit strong, sharp rotational-vibrational bands (e.g., water at 3500–3900 cm⁻¹) that overlap with critical O-H bands.

  • Validation Check: The background spectrum must show a flat baseline in these regions before proceeding.

Step 3: Spectral Acquisition

  • Procedure: Place the sample pellet in the beam path. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.

  • Causality & Validation: Co-adding scans increases the signal-to-noise ratio (SNR) proportionally to the square root of the number of scans. A 4 cm⁻¹ resolution is optimal for solid-phase samples where natural line widths are broader than in the gas phase.

  • Validation Check: Ensure the maximum absorbance does not exceed 1.2 A.U. to maintain detector linearity and prevent peak truncation.

Step 4: Data Processing and Peak Assignment

  • Procedure: Apply a multi-point baseline correction and normalize the spectra to the strongest invariant band (often an aromatic C=C stretch around 1500–1510 cm⁻¹).

  • Causality & Validation: Normalization isolates the chemical shifts from concentration variances, allowing for a direct, qualitative visual comparison of peak intensities between the parent compound and its derivatives.

Mandatory Visualization: Analytical Workflow

FTIR_Workflow N1 Parent Compound: 2-Hydroxy-1-(4-methylphenyl)ethanone N2 Derivative Synthesis (Schiff Bases, Mannich Bases, Metal Complexes) N1->N2 Chemical Modification N3 FTIR Spectroscopic Analysis (4000 - 400 cm⁻¹) N2->N3 Sample Prep (KBr/ATR) N4 Identify Key Vibrational Modes (ν(O-H), ν(C=O), ν(C=N)) N3->N4 Spectral Processing N5 Determine Hydrogen Bonding & Coordination Geometries N4->N5 Comparative Data Extraction

Caption: Logical workflow for the synthesis and FTIR comparative analysis of acetophenone derivatives.

References

  • Aljohani, G., et al. "Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis." Molecules, MDPI, 2019. Available at:[Link]

  • Universiti Kebangsaan Malaysia (UKM). "bis-(5-METHYL-METHYLSALICYLIDENE)-2,2- DIMETHYLPROPANE-1,3-DIAMINE PALLADIUM(II) : CATALYST FOR HECK REACTION." UKM Journal Article Repository. Available at: [Link]

Comparative

Benchmarking Extraction Techniques for 2-Hydroxy-1-(4-methylphenyl)ethanone Recovery

Executive Summary & Compound Profile 2-Hydroxy-1-(4-methylphenyl)ethanone (CAS: 4079-54-3), commonly referred to as 2-hydroxy-4'-methylacetophenone, is a critical α -hydroxyketone intermediate utilized in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profile

2-Hydroxy-1-(4-methylphenyl)ethanone (CAS: 4079-54-3), commonly referred to as 2-hydroxy-4'-methylacetophenone, is a critical α -hydroxyketone intermediate utilized in the synthesis of pharmaceuticals, photoinitiators, and fine chemicals ()[1].

Recovering this compound from crude reaction mixtures or complex biological matrices presents a unique physicochemical challenge. With a molecular weight of 150.17 g/mol , the molecule exhibits a dual-nature polarity: the hydrophobic p-tolyl ring drives lipophilicity, while the α -hydroxyl and carbonyl groups form strong, localized hydrogen-bonding networks with aqueous environments. This guide objectively benchmarks three primary extraction methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—providing researchers with the experimental data and mechanistic rationale needed to optimize recovery.

Mechanistic Causality in Extraction

Successful extraction of 2-Hydroxy-1-(4-methylphenyl)ethanone requires manipulating its partition coefficient ( Kp​ ) by disrupting its aqueous solvation shell.

  • Hydrogen Bonding & Solvent Selection: Non-polar solvents (e.g., hexane or heptane) are generally ineffective for this compound because they cannot competitively disrupt the water-hydroxyl hydrogen bonds. Moderately polar, hydrogen-bond-accepting solvents like Ethyl Acetate (EtOAc) are required to efficiently solvate the α -hydroxyketone moiety and drive the compound into the organic phase ()[2].

  • Thermodynamic Salting-Out: The addition of sodium chloride (brine) to the aqueous phase increases the ionic strength of the solution. The water molecules become sequestered for ion hydration, which thermodynamically decreases the solubility of the organic compound in the aqueous layer, forcing a near-quantitative transfer into the extraction solvent.

Extraction Workflow Visualization

G Start Crude Matrix containing 2-Hydroxy-1-(4-methylphenyl)ethanone Decision Matrix Phase? Start->Decision Aqueous Aqueous / Reaction Broth Decision->Aqueous Liquid Phase Solid Solid Catalyst / Biomass Decision->Solid Solid Phase LLE Liquid-Liquid Extraction (LLE) EtOAc / Brine System Aqueous->LLE Preparative Scale SPE Solid-Phase Extraction (SPE) Polymeric HLB Cartridge Aqueous->SPE Analytical Scale SFE Supercritical Fluid Ext. (SFE) scCO2 + 10% MeOH Solid->SFE Scalable Recovery HighYield High Yield (>95%) Bulk Scale LLE->HighYield HighPurity High Purity (>99%) Trace Analysis SPE->HighPurity Green Solvent-Free Extract Green Process SFE->Green

Decision workflow for 2-Hydroxy-1-(4-methylphenyl)ethanone extraction.

Benchmarking Extraction Alternatives & Methodologies

Advanced Liquid-Liquid Extraction (LLE)

Best For: Preparative-scale workups post-synthesis (e.g., following the hydrolysis of α -bromo-4'-methylacetophenone). Protocol:

  • Dilute the crude reaction mixture with ice-cold distilled water.

  • Add solid NaCl to the aqueous phase until a 15% w/v concentration is achieved to induce the salting-out effect.

  • Extract the aqueous phase three times with Ethyl Acetate (EtOAc) using a 1:1 v/v ratio.

  • Wash the combined organic layers with 5% NaHCO₃ (aq).

    • Self-Validating Mechanism: This specific wash actively neutralizes and partitions acidic byproducts into the aqueous waste without deprotonating the target α -hydroxyketone (pKa ~ 11.5), ensuring the mass balance of the target is preserved.

  • Wash with saturated brine to remove residual water from the organic phase.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation (40°C, 150 mbar).

Solid-Phase Extraction (SPE)

Best For: Trace recovery and purification from complex biological or environmental matrices ()[3]. Protocol:

  • Condition a 500 mg Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL Methanol, followed by 5 mL HPLC-grade water.

  • Load 10 mL of the pre-filtered aqueous sample at a strictly controlled flow rate of 1 mL/min.

    • Self-Validating Mechanism: Enforcing this flow rate ensures thermodynamic equilibrium between the stationary phase and the analyte, preventing breakthrough losses.

  • Wash with 5 mL of 5% Methanol in water. This selectively strips highly polar impurities while the target compound remains bound via π−π interactions with the sorbent's divinylbenzene backbone.

  • Elute the target compound with 5 mL of Acetonitrile (MeCN).

  • Evaporate the eluate under a gentle nitrogen stream and reconstitute in the desired analytical solvent.

Supercritical Fluid Extraction (SFE)

Best For: Green, solvent-minimized recovery from solid-supported catalysts or organic biomass. Protocol:

  • Pack 10 g of the solid matrix into a high-pressure extraction vessel.

  • Pressurize the system with supercritical CO₂ (scCO₂) supplemented with 10% Methanol as a polar co-solvent.

    • Self-Validating Mechanism: Pure scCO₂ is too non-polar to solvate the α -hydroxyl group. The 10% MeOH modifier actively disrupts the hydrogen bonds between the solid matrix and the target molecule, enabling extraction.

  • Maintain extraction parameters at 45°C and 150 bar, with a dynamic flow rate of 2.0 mL/min for 60 minutes.

  • Depressurize the fluid through a restrictor valve into a collection vial maintained at 5°C. This thermal control prevents the aerosolization and evaporative loss of the semi-volatile acetophenone derivative, ensuring quantitative mass closure.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics for the three benchmarked techniques based on a standardized 10g (or 100 mL aqueous) crude sample:

Extraction TechniqueSorbent / Solvent SystemAvg. Recovery Yield (%)Extract Purity (%)Processing TimeSolvent ConsumptionPrimary Use Case
LLE EtOAc / 15% NaCl Brine92.5 - 95.088.0 - 92.045 minsHigh (~150 mL)Bulk Synthesis Workup
SPE HLB Copolymer / MeCN96.0 - 98.5> 99.020 minsLow (~15 mL)Trace / Analytical Prep
SFE scCO₂ + 10% Methanol89.0 - 91.594.0 - 96.060 minsVery Low (Modifier)Solid Matrix Recovery

References

  • Title: Natural-derived acetophenones: chemistry and pharmacological activities Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hydroxy-1-(4-methylphenyl)ethanone

Handling any chemical reagent requires a foundational understanding of its potential hazards and the corresponding measures to ensure personal and environmental safety. This guide provides an in-depth, procedural framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling any chemical reagent requires a foundational understanding of its potential hazards and the corresponding measures to ensure personal and environmental safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Hydroxy-1-(4-methylphenyl)ethanone (CAS No. 6921-64-8), a compound commonly utilized in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety by elucidating the scientific rationale behind each protective measure.

Hazard Identification: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of a substance is the critical first step in risk mitigation. 2-Hydroxy-1-(4-methylphenyl)ethanone is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.

  • H315 - Causes skin irritation (Category 2) : This indicates that direct contact with the skin can lead to inflammatory reactions, such as redness, itching, or rash.[1][2]

  • H319 - Causes serious eye irritation (Category 2/2A) : Contact with the eyes can cause significant, but reversible, damage.[1][2][3][4] The cornea is particularly susceptible to chemical irritants.

  • H335 - May cause respiratory irritation (STOT SE 3) : Inhalation of the dust or powder form of this compound can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3]

  • H302 - Harmful if swallowed (Category 4) : Ingestion of the substance can lead to adverse health effects.[1][5]

Core Protective Measures: Your First Line of Defense

Based on the hazard profile, a multi-layered approach to personal protection is essential. The following sections detail the minimum required PPE for handling 2-Hydroxy-1-(4-methylphenyl)ethanone in a laboratory setting.

Eye and Face Protection

The H319 classification ("Causes serious eye irritation") makes robust eye protection non-negotiable.

  • Mandatory Equipment : Wear tightly fitting chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[3][6][7] Standard safety glasses do not provide a sufficient seal around the eyes to protect from dusts and splashes.

  • Rationale : The seal provided by goggles is crucial for preventing fine particulates or accidental splashes from entering the eye orbit.

  • Enhanced Protection : In situations with a high risk of splashing, such as when transferring solutions or during large-scale operations, supplement safety goggles with a full-face shield.[8]

Skin and Body Protection

To prevent skin irritation as dictated by the H315 classification, comprehensive skin protection is required.

  • Hand Protection : Wear appropriate chemical-resistant gloves.[4] Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[3][9]

  • Body Protection : A standard laboratory coat is required at a minimum. For tasks involving larger quantities, consider impervious clothing or a chemical-resistant apron to prevent saturation of personal clothing.[1][3] Contaminated clothing should be removed immediately and laundered separately before reuse.[4][9]

Respiratory Protection

The H335 classification ("May cause respiratory irritation") necessitates careful control of airborne particulates.

  • Primary Control : The most effective control is to handle this compound within a certified chemical fume hood or in a well-ventilated area to minimize dust inhalation.[3][4][6][9]

  • When Respirators are Needed : If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required.[3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter.[7][10] One safety data sheet specifies a type ABEK (EN14387) respirator filter, which protects against organic and inorganic gases and vapors, sulfur dioxide, ammonia, and particulates.

Operational Guide: From Benchtop to Disposal

Adherence to established protocols is paramount for safety. The following step-by-step procedures integrate the use of PPE into the entire handling workflow.

PPE Selection Matrix

The required level of PPE is dictated by the specific task and the scale of the operation. Use the following table as a guide.

Operational Scenario Eye/Face Protection Skin Protection Respiratory Protection
Weighing Solid (<10g) Chemical Safety GogglesNitrile/Neoprene Gloves, Lab CoatRequired only if outside a fume hood or ventilated enclosure
Preparing Solutions Chemical Safety GogglesNitrile/Neoprene Gloves, Lab CoatNot required if performed in a fume hood
Large-Scale Handling (>100g) Chemical Safety Goggles & Face ShieldChemical-Resistant Gloves, Lab Coat, ApronRecommended within a fume hood; mandatory if ventilation is inadequate
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves, Impervious Gown/SuitAir-Purifying Respirator with Particulate Filter
Experimental Workflow: Safe Handling Protocol
  • Preparation : Before handling the chemical, ensure the designated work area (preferably a fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[6]

  • Donning PPE : Don PPE in the following order: lab coat, respirator (if required), safety goggles, and finally, gloves.

  • Handling :

    • Carefully open the container, avoiding the creation of dust clouds.

    • Use a spatula to transfer the solid. If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[3][7][9]

  • Post-Handling :

    • Clean the work surface thoroughly.

    • Decontaminate any reusable equipment.

  • Doffing PPE : Remove PPE in the reverse order of donning to prevent cross-contamination: gloves, lab coat, goggles, and respirator.

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE.[3][6][7]

Waste Disposal and Decontamination
  • Chemical Waste : Dispose of 2-Hydroxy-1-(4-methylphenyl)ethanone and any contaminated materials (e.g., gloves, paper towels) in a designated, clearly labeled hazardous waste container.[6][7][9]

  • Container Disposal : Empty containers should be decontaminated before disposal or recycling.[9] Never reuse containers for other purposes.

  • Regulatory Compliance : All disposal must be conducted in accordance with applicable local, state, and federal regulations.[3][5]

Visualizing the PPE Decision Process

The following diagram illustrates the logical workflow for selecting appropriate PPE based on the assessed risk of the task at hand.

PPE_Decision_Workflow cluster_0 Risk Assessment & PPE Selection Start Begin Task Assessment Task What is the task? (Weighing, Solution Prep, etc.) Start->Task Scale What is the scale? (<10g, >100g, Spill) Task->Scale Ventilation Is ventilation adequate? (Fume Hood Available) Scale->Ventilation Determine quantity PPE_Splash Add Face Shield Scale->PPE_Splash Large Scale / Splash Risk PPE_Base Standard PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves Ventilation->PPE_Base Yes PPE_Resp Add Respirator Ventilation->PPE_Resp No / High Dust Risk End Proceed with Task Safely PPE_Base->End PPE_Splash->PPE_Base PPE_Resp->PPE_Base

Caption: Decision workflow for selecting appropriate PPE.

By systematically evaluating the task, scale, and engineering controls, researchers can confidently select the necessary protective equipment, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • 2-HYDROXY-1-(4-METHYLPHENYL)ETHANONE — Chemical Substance Information. Chemister. [Link]

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Analytics-Shop. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • 1-(4-(1-Hydroxy-2-methylpropyl)phenyl)ethanone. PubChem, National Institutes of Health. [Link]

  • 2'-Hydroxy-4'-methylacetophenone. PubChem, National Institutes of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Hydroxy-1-(4-methylphenyl)ethanone
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2-Hydroxy-1-(4-methylphenyl)ethanone
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